Product packaging for Ikshusterol 3-O-glucoside(Cat. No.:CAS No. 112137-81-2)

Ikshusterol 3-O-glucoside

Cat. No.: B1182240
CAS No.: 112137-81-2
M. Wt: 592.8 g/mol
InChI Key: CPVAKQVYNLPUBL-MSLCHGNTSA-N
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Description

Ikshusterol 3-O-glucoside is a bioactive steroid compound isolated from medicinal herbs including Clematis gouriana Roxb. ex DC. root and Urtica dioica . This compound exhibits a potent snake-venom neutralizing capacity, specifically targeting phospholipase A2 (PLA2), a key enzyme in venom toxicity . Research employing density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulation has demonstrated that this compound binds stably to the active site of PLA2 (PDB ID: 1A3D), effectively inhibiting its activity . In vitro PLA2 assays against Naja naja (Indian cobra) crude venom confirm its significant anti-venom activity, positioning it as a promising candidate molecule for the therapeutic treatment of snakebites . The compound appears as a powder and is soluble in various solvents including DMSO and chloroform. It should be stored desiccated at -20°C . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H60O7 B1182240 Ikshusterol 3-O-glucoside CAS No. 112137-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20-,21-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAKQVYNLPUBL-MSLCHGNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204652
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112137-81-2
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112137-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ikshusterol 3-O-glucoside in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikshusterol 3-O-glucoside, a prominent phytosterol glycoside, is a subject of growing interest within the scientific community due to its widespread presence in the plant kingdom and its diverse pharmacological activities. Known by its synonyms β-Sitosterol-3-O-β-D-glucoside and daucosterol, this saponin is a key secondary metabolite in numerous plant families. Its potential applications in drug development are vast, with studies indicating antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, its biosynthetic pathway, and detailed experimental protocols for its extraction and characterization from plant materials.

Natural Plant Sources of this compound

This compound is ubiquitously distributed across a wide array of plant species. The following is a non-exhaustive list of plants that have been identified as natural sources of this compound:

  • Agavaceae: Agave angustifolia Haw.[1]

  • Amaranthaceae: Salsola imbricata Forssk.[2]

  • Anacardiaceae: Mangifera indica (Mango)[3]

  • Apiaceae: Prangos ferulacea[4]

  • Araliaceae: Acanthopanax senticosus

  • Asteraceae: Artemisia apiacea, Centaurea resupinata[5][6]

  • Brassicaceae: Brassica species

  • Caprifoliaceae: Dipsacus species[5]

  • Convolvulaceae: Ipomoea batatas (Sweet Potato)[5]

  • Cyperaceae: Eleocharis dulcis (Chinese Water Chestnut)[6]

  • Dioscoreaceae: Dioscorea opposita (Chinese Yam)[6]

  • Fabaceae: Archidendron clypearia, Bauhinia racemosa, Cassia mimosoides[5][6]

  • Juglandaceae: Juglans regia (Walnut)[5]

  • Lamiaceae: Mentha cordifolia, Ocimum sanctum (Holy Basil), Salvia species[1][5][7]

  • Meliaceae: Azadirachta indica (Neem)

  • Moraceae: Ficus deltoidea[5]

  • Moringaceae: Moringa oleifera

  • Nyctaginaceae: Pisonia grandis[8]

  • Polygonaceae: Polygonum sivasicum, Rheum turkestanicum[5][9]

  • Rosaceae: Crataegus gracilior, Pyrus species[5]

  • Solanaceae: Solanum species

  • Urticaceae: Urtica angustifolia

  • Violaceae: Viola odorata (Sweet Violet)[10]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed, geographical location, and the extraction method employed. While comprehensive comparative data is limited, several studies have quantified the yield of this compound from various sources.

Plant SpeciesPlant PartExtraction MethodYield/ConcentrationReference
Agave angustifolia"Piña" (heart)Microwave-Assisted Extraction (MAE) with KOH124.76 mg/g of dry extract[1][9][11]
Agave angustifolia"Piña" (heart)Maceration (48h)26.67 mg/g of dry extract[1][11]
Moringa oleiferaLeavesCold Maceration (hydroalcoholic extract)90 mg/g of β-sitosterol (aglycone)[12]
Mangifera indicaRootSoxhlet (ethyl acetate extract)23.4 mg from 2kg of pulverized root[3][4]
Solenostemma argelStemsChloroform extraction0.289 mg from 2.5kg of dried stems[13]
Viola odorataFlowersEthanol extractionNot explicitly quantified[10]
Ocimum sanctumLeavesPetroleum ether extraction10.0 mg from 80g of leaf powder[1]

Biosynthesis of this compound

The final step in the biosynthesis of this compound is the glycosylation of the free sterol, β-sitosterol. This reaction is catalyzed by the enzyme UDP-glucose:sterol glucosyltransferase (SGT; EC 2.4.1.173).[14][15] This enzyme facilitates the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 3-β-hydroxyl group of the sterol.[14] SGTs are typically membrane-bound enzymes, often associated with the plasma membrane.[14][16]

Biosynthesis of this compound beta_sitosterol β-Sitosterol enzyme UDP-glucose:sterol glucosyltransferase (SGT) beta_sitosterol->enzyme udp_glucose UDP-Glucose udp_glucose->enzyme ikshusterol This compound udp UDP enzyme->ikshusterol enzyme->udp

Biosynthesis of this compound.

Experimental Protocols

The following sections outline a generalized methodology for the extraction, isolation, and characterization of this compound from plant materials, based on protocols described in the scientific literature.

General Experimental Workflow

Experimental Workflow start Plant Material Collection (Drying and Grinding) extraction Solvent Extraction (e.g., Maceration, Soxhlet) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate) filtration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom tlc Fraction Monitoring (TLC) column_chrom->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (e.g., Preparative TLC, Recrystallization) pooling->purification elucidation Structural Elucidation (NMR, MS, IR) purification->elucidation

Isolation and purification workflow.
Detailed Methodologies

1. Plant Material Preparation:

  • Collect the desired plant part (e.g., leaves, roots, stems).

  • Thoroughly clean the plant material to remove any contaminants.

  • Shade-dry or oven-dry the material at a controlled temperature (e.g., 40°C) to a constant weight.[1]

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.[1][4]

2. Extraction:

  • Soxhlet Extraction: Successively extract the powdered plant material with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate or methanol.[3][4]

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol) for an extended period (e.g., 24-72 hours) at room temperature, often with periodic agitation.[12]

  • Following extraction, filter the mixture to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

3. Fractionation and Isolation:

  • The crude extract can be further fractionated using liquid-liquid partitioning. For instance, a methanol extract can be suspended in water and partitioned against a non-polar solvent like ethyl acetate.

  • Subject the desired fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[13]

  • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing proportions of ethyl acetate or methanol).[3][13]

  • Collect the eluate in numerous small fractions.

4. Monitoring and Purification:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).[1][3]

  • Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulphuric acid or vanillin-sulphuric acid followed by heating).[1][3]

  • Combine the fractions that show similar TLC profiles and contain the compound of interest (identified by its Rf value compared to a standard, if available).

  • Further purify the pooled fractions by methods such as preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to obtain the pure this compound.[10]

5. Structural Elucidation:

  • Infrared (IR) Spectroscopy: To identify functional groups. The IR spectrum of this compound typically shows a broad absorption band for the hydroxyl (-OH) groups of the glucoside moiety, C-H stretching for aliphatic groups, and C-O-C linkage absorptions.[4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure, including the stereochemistry. The NMR spectra will show characteristic signals for the steroidal backbone and the glucose unit.[3] Comparison of the spectral data with published values can confirm the identity of the isolated compound.[3]

Conclusion

This compound is a widely distributed natural product with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, available quantitative data, biosynthetic pathway, and detailed protocols for its isolation and characterization. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for harnessing the potential of this valuable plant-derived compound. Further research is warranted to expand the quantitative analysis across a broader range of plant species and to fully explore the pharmacological activities and mechanisms of action of this compound.

References

The Biosynthesis of Ikshusterol 3-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikshusterol 3-O-glucoside is a naturally occurring steroidal glycoside. Like other phytosterols, it is a vital component of plant cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of such complex natural products is a multi-step process involving a cascade of enzymatic reactions. This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, from its fundamental precursors to the final glycosylated molecule. The pathway is elucidated based on the well-established principles of phytosterol biosynthesis in higher plants. This document details the enzymatic steps, presents available quantitative data for homologous enzymes, and provides exemplary experimental protocols for the characterization of key biosynthetic reactions.

The Putative Biosynthetic Pathway of Ikshusterol

The biosynthesis of this compound can be conceptually divided into three main stages:

  • The Mevalonate (MVA) Pathway: This initial stage synthesizes isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of all isoprenoids, including sterols.

  • The Post-Squalene Phytosterol Pathway: This stage involves the cyclization of squalene, derived from IPP, to form the characteristic tetracyclic sterol backbone, which is then further modified to produce the specific aglycone, Ikshusterol.

  • Glycosylation: The final step involves the attachment of a glucose molecule to the 3-hydroxyl group of Ikshusterol, catalyzed by a UDP-glucose:sterol glucosyltransferase (SGT).

The chemical structure of Ikshusterol is C29H50O2. Based on its structure, the aglycone is a C29 sterol, likely derived from the common phytosterol β-sitosterol through additional modifications.

The Mevalonate (MVA) Pathway

The MVA pathway is a conserved metabolic route in eukaryotes for the production of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions.

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-phosphate Mevalonate->MVAP Mevalonate kinase MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) MVAPP->IPP Mevalonate pyrophosphate decarboxylase Phytosterol_Pathway IPP IPP DMAPP DMAPP IPP->DMAPP IPP isomerase GPP Geranyl-PP IPP->GPP DMAPP->GPP GPP synthase FPP Farnesyl-PP GPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase (CAS) _24_Methylene_cycloartanol 24-Methylene- cycloartanol Cycloartenol->_24_Methylene_cycloartanol SMT1 Cycloeucalenol Cycloeucalenol _24_Methylene_cycloartanol->Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol _24_Methylenelophenol 24-Methylene- lophenol Obtusifoliol->_24_Methylenelophenol _24_Ethylidenelophenol 24-Ethylidene- lophenol _24_Methylenelophenol->_24_Ethylidenelophenol SMT2 Isofucosterol Isofucosterol _24_Ethylidenelophenol->Isofucosterol beta_Sitosterol β-Sitosterol Isofucosterol->beta_Sitosterol Ikshusterol Ikshusterol beta_Sitosterol->Ikshusterol [Oxidative modifications] Ikshusterol_Glucoside This compound Ikshusterol->Ikshusterol_Glucoside UDP-glucose:sterol glucosyltransferase (SGT) SGT_Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Sterol, Buffer) Add_UDP_glucose Initiate Reaction (Add UDP-glucose) Start->Add_UDP_glucose Incubate Incubate (e.g., 30°C, 2h) Add_UDP_glucose->Incubate Quench Stop Reaction (Add Quenching Solution) Incubate->Quench Extract Liquid-Liquid Extraction (Chloroform:Methanol) Quench->Extract Analyze Analyze Product (HPLC-MS/MS or TLC) Extract->Analyze End Quantify this compound Analyze->End

A Technical Guide to Ikshusterol 3-O-glucoside: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ikshusterol 3-O-glucoside, a naturally occurring steroidal glycoside. It details the compound's physical and chemical properties, its primary biological activity as a snake venom inhibitor, and standardized experimental protocols for its isolation, characterization, and bioactivity assessment.

Physical and Chemical Properties

This compound is a plant-derived phytochemical first isolated from Clematis gouriana.[1] Its structure consists of a complex steroidal aglycone, ikshusterol, linked at the C-3 position to a β-D-glucopyranosyl moiety. This glycosidic linkage significantly influences its solubility and biological interactions.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational analysis.

PropertyValueSource(s)
CAS Number 112137-81-2[2][3]
Molecular Formula C₃₅H₆₀O₇[2]
Molecular Weight 592.85 g/mol [2]
Predicted Boiling Point 704.8 ± 60.0 °C[4]
Predicted Density 1.17 ± 0.1 g/cm³[4]
Predicted pKa 12.91 ± 0.70[4]
SMILES O[C@H]1[C@]2([H])--INVALID-LINK--CC--INVALID-LINK--C(C)C">C@@([H])[C@]4(C)C(C--INVALID-LINK----INVALID-LINK--[C@H]5O)CO">C@@HCC4)=C1[2]
Spectral Data

The definitive structure of this compound was elucidated using a combination of spectroscopic methods, including UV, FTIR, NMR, and GC-MS-EI.[1] While specific spectral data from the original isolation is not publicly itemized, the characterization of similar steroidal glucosides, such as β-sitosterol-3-O-β-D-glucoside, relies on key signals. For instance, in ¹³C NMR, the anomeric carbon (C-1') of the glucose moiety typically appears around 100-105 ppm, confirming the glycosidic linkage.[5] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns that distinguish the aglycone and sugar components.[6][7]

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its potent inhibitory effect on snake venom Phospholipase A₂ (svPLA₂).[1][8] This positions it as a promising candidate for the development of novel antivenom therapeutics.

**2.1. Inhibition of Phospholipase A₂ (PLA₂) **

Snake venom PLA₂ enzymes are major contributors to the local and systemic pathology of envenomation.[9][10] They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids.[10] These products are precursors to potent inflammatory mediators like prostaglandins and leukotrienes, leading to edema, pain, myotoxicity (muscle damage), and anticoagulant effects.[9][10]

This compound acts as a direct inhibitor of PLA₂.[1][8] Computational docking studies suggest it binds to the active site of the enzyme, preventing it from accessing its phospholipid substrate.[1] By neutralizing PLA₂, the compound effectively halts the downstream inflammatory cascade, thereby mitigating the toxic effects of the venom.[8]

PLA2_Inhibition cluster_pathway Pathophysiological Cascade of Snake Venom cluster_inhibitor Therapeutic Intervention Venom Snake Venom (e.g., Naja naja) PLA2 Phospholipase A₂ (svPLA₂) Activity Venom->PLA2 ArachidonicAcid Arachidonic Acid & Lysophospholipids PLA2->ArachidonicAcid Hydrolysis Phospholipids Membrane Phospholipids Phospholipids->PLA2 Mediators Inflammatory Mediators (Prostaglandins, etc.) ArachidonicAcid->Mediators Damage Tissue Damage, Edema, Myotoxicity, Pain Mediators->Damage Ikshusterol Ikshusterol 3-O-glucoside Ikshusterol->PLA2 Inhibition

Caption: Mechanism of PLA₂ inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and functional analysis of this compound, based on standard practices for natural product chemistry and enzymology.

Protocol: Extraction and Isolation

The isolation of steroidal glycosides from plant matter is a multi-step process involving extraction, partitioning, and chromatography.[11] This generalized workflow is adaptable for isolating this compound from sources like Clematis gouriana.[1]

Extraction_Workflow Plant Dried, Powdered Plant Material (e.g., roots) Extraction Maceration/ Soxhlet Extraction (70-80% aq. Ethanol) Plant->Extraction CrudeExtract Crude Alcoholic Extract Extraction->CrudeExtract Partition Solvent-Solvent Partitioning (e.g., n-BuOH/H₂O) CrudeExtract->Partition BuOH_Fraction n-Butanol Fraction (Glycoside-rich) Partition->BuOH_Fraction ColumnChrom Silica Gel Column Chromatography (Gradient Elution) BuOH_Fraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions HPLC Preparative HPLC (Reversed-Phase) Fractions->HPLC PureCompound Pure Ikshusterol 3-O-glucoside HPLC->PureCompound

References

A Technical Guide to the Biological Activities of Sterol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sterol glucosides (SGs), ubiquitous phytocompounds found in plants, fungi, and algae, are increasingly recognized for their diverse and potent biological activities.[1][2] These amphipathic molecules, consisting of a sterol backbone glycosidically linked to a sugar moiety, exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and immunomodulatory properties.[3] This technical guide provides an in-depth overview of the current research on the biological activities of sterol glucosides, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction to Sterol Glucosides

Sterol glucosides are naturally occurring glycolipids where a sterol, such as β-sitosterol, stigmasterol, or campesterol, is linked at the 3β-hydroxyl group to a sugar, most commonly glucose.[1][4] The addition of the glucose moiety alters the physicochemical properties of the parent sterol, rendering the molecule more amphipathic and influencing its interaction with cellular membranes and signaling pathways.[1] While free phytosterols are known for their cholesterol-lowering effects, their glycosylated forms demonstrate a distinct and potent spectrum of biological activities that are of significant interest for therapeutic applications.[3][5]

Anticancer Activities

Sterol glucosides, particularly β-sitosterol-D-glucoside (β-SDG), have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.[6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[6][7]

Quantitative Data on Anticancer Activity

The following table summarizes the quantitative data from various studies on the anticancer effects of sterol glucosides.

Sterol/Sterol GlucosideCancer Cell LineBiological ActivityQuantitative MeasurementReference
β-SitosterolMDA-MB-231 (Breast)Growth Suppression66% reduction in cell growth[7]
β-SitosterolMCF-7 (Breast)Growth Suppression87% reduction in cell growth[7]
β-Sitosterol-D-glucoside (β-SDG)MCF-7 (Breast)CytotoxicityIC50 ≈ 25 µg/mL[6]
β-Sitosterol-D-glucoside (β-SDG)MDA-MB-231 (Breast)CytotoxicityIC50 ≈ 50 µg/mL[6]
trans-androsteronyl-⍺-glucosideMCF-7 (Breast)Cell Viability~30% downregulation[8]
trans-androsteronyl-⍺-glucoside + TamoxifenMCF-7 (Breast)Cell Viability~62% downregulation[8]
Signaling Pathways in Anticancer Activity

β-Sitosterol-D-glucoside has been shown to exert its anticancer effects in breast cancer by upregulating the tumor suppressor microRNA-10a (miR-10a), which in turn inactivates the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation, and its inhibition leads to the activation of pro-apoptotic proteins and subsequent cell death.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates BSDG β-Sitosterol-d-glucoside miR10a miR-10a BSDG->miR10a miR10a->PI3K Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Active) Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/Akt signaling pathway modulated by β-Sitosterol-d-glucoside.[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2) to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the sterol glucoside. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9][11]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.[9][11][12]

Anti-inflammatory Activities

Sterol glucosides have shown potent anti-inflammatory effects by modulating the production of key inflammatory mediators.[3][13][14] β-sitosterol-β-D-glucoside, for instance, has been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of sterol glucosides.

Sterol GlucosideCell Line/ModelInflammatory StimulusEffectQuantitative MeasurementReference
β-sitosterol-β-D-glucosideRAW 264.7 MacrophagesLPSInhibition of NO productionSignificant reduction[13]
β-sitosterol-β-D-glucosideRAW 264.7 MacrophagesLPSInhibition of IL-6Strong inhibition[13]
β-sitosterol-β-D-glucosideRAW 264.7 MacrophagesLPSInhibition of TNF-αReduced secretion[13]
β-sitosterol-β-D-glucosideRAW 264.7 MacrophagesLPSInhibition of IL-1βReduced secretion[13]
β-sitosterolRAW 264.7 MacrophagesPMAInhibition of NO production51-70% reduction[15]
β-sitosterolRAW 264.7 MacrophagesPMAInhibition of ROS production28-49% reduction[15]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of plant sterols are often associated with the inhibition of the NF-κB signaling pathway.[14][15] In an inflammatory state, stimuli like LPS lead to the activation and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes, including iNOS (producing NO) and cytokines like TNF-α and IL-6.[16] Sterol glucosides can interfere with this cascade, thereby reducing the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (e.g., TLR4) IKK IKK Complex LPS_Receptor->IKK Activates LPS LPS LPS->LPS_Receptor SG Sterol Glucoside SG->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_active NF-κB (Active) NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by sterol glucosides.[15]
Experimental Protocol: In Vitro Anti-inflammatory Assays

Several in vitro methods are commonly used to screen for anti-inflammatory activity.[16][17][18]

A. Nitric Oxide (NO) Production Assay in Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate medium.

  • Stimulation: Seed cells in a 96-well plate and treat with the test sterol glucoside for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

  • Principle: This assay assesses the ability of a compound to prevent hypotonicity-induced lysis of red blood cells, which is analogous to the stabilization of lysosomal membranes during inflammation.[19]

  • Preparation: Prepare a 10% suspension of HRBCs from fresh, healthy human blood.[19]

  • Treatment: Mix different concentrations of the sterol glucoside with the HRBC suspension.[19]

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Lysis Induction: Induce lysis by adding a hypotonic solution.

  • Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm. Diclofenac sodium is often used as a standard.[19]

Immunomodulatory Activities

β-sitosterol (BSS) and its glucoside (BSSG) have been shown to modulate the immune system, particularly by enhancing T-cell proliferation and Natural Killer (NK) cell activity.[20] A mixture of BSS and BSSG has been observed to increase the secretion of Th1 cytokines like IL-2 and IFN-γ.[4][8]

Quantitative Data on Immunomodulatory Activity
Sterol/Sterol GlucosideSystemEffectQuantitative MeasurementReference
BSS and BSSG Mixture (100:1)In vivo (Human)T-cell proliferation20-920% enhancement[20]
BSS and BSSG Mixture (1 µg/mL)In vitro (Human T-cells)IL-2 SecretionIncreased[20]
BSS and BSSG Mixture (1 µg/mL)In vitro (Human T-cells)IFN-γ SecretionIncreased[20]
BSS and BSSG MixtureIn vitro (Human)NK-cell activityIncreased activity[20]

Other Biological Activities

  • Neurotoxicity: While many biological activities are beneficial, some studies have indicated that chronic exposure to certain sterol glucosides, like β-sitosterol β-d-glucoside (BSSG), may be neurotoxic to motor neurons.[21]

  • Antimicrobial Activity: Sterols isolated from seaweeds have demonstrated antibacterial activity, particularly against Gram-negative bacteria.[22]

Conclusion and Future Directions

Sterol glucosides are a promising class of natural compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and immunomodulatory activities warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, establishing structure-activity relationships, and conducting preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The development of efficient extraction and synthesis methods will also be crucial for advancing these compounds from the laboratory to clinical applications.

References

Technical Guide: In Silico Bioactivity Prediction of Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products, particularly saponins, represent a vast reservoir of potential therapeutic agents. Ikshusterol 3-O-glucoside, a steroidal saponin, belongs to a class of compounds known for a wide spectrum of pharmacological activities.[1] This technical guide outlines a comprehensive in silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging a suite of computational tools, researchers can efficiently screen for potential therapeutic applications, elucidate mechanisms of action, and evaluate pharmacokinetic profiles, thereby accelerating the early stages of drug discovery. This document provides detailed protocols for bioactivity spectrum prediction, molecular docking, and ADMET analysis, supplemented by hypothetical data and visualizations to illustrate the predictive process.

Introduction to In Silico Screening in Phytochemistry

The journey from a natural product to a clinically approved drug is often long and costly.[2] In silico methods offer a powerful alternative to traditional screening by enabling rapid, cost-effective evaluation of thousands of compounds against various biological targets.[1] These computational approaches, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis, are crucial for prioritizing compounds with favorable therapeutic potential and drug-like properties.[3][4]

Saponins, a class of glycosides found widely in plants, are known to possess diverse bioactivities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[1][5] This guide focuses on a hypothetical workflow to predict the bioactivity of a specific saponin, this compound, demonstrating how computational tools can build a robust preliminary profile before committing to resource-intensive in vitro and in vivo studies.[5]

cluster_0 In Silico Prediction Workflow A Compound Selection (this compound) B Bioactivity Spectrum Prediction (PASS) A->B E ADMET Profiling (pkCSM, SwissADME) A->E C Target Identification B->C D Molecular Docking (AutoDock Vina) C->D F Hit Prioritization D->F E->F G Experimental Validation (In Vitro / In Vivo) F->G

Figure 1: General workflow for in silico bioactivity prediction.

Step 1: Broad-Spectrum Bioactivity Prediction

The initial step involves predicting a wide range of biological activities based on the compound's chemical structure. This provides a foundational map of its potential therapeutic effects.

Experimental Protocol: PASS Online Prediction

The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that predicts numerous biological activities based on the structural formula of a compound.[1][6]

  • Structure Preparation: Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) or MOL file format.

  • Server Submission: Navigate to a PASS web server (e.g., Way2Drug).

  • Input Data: Paste the SMILES string or upload the MOL file into the input field.

  • Execution: Run the prediction analysis. The server compares the input structure to a vast database of known bioactive compounds.

  • Data Interpretation: Analyze the output, which lists potential activities with corresponding probabilities of being "active" (Pa) and "inactive" (Pi). Activities with Pa > Pi are considered possible.[7] A higher Pa value (typically >0.7) suggests a high likelihood of the compound exhibiting that specific activity.

Data Presentation: Hypothetical PASS Results

The following table summarizes hypothetical PASS prediction results for this compound, highlighting its most probable activities.

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation
Anti-inflammatory0.8150.012High Probability
Antineoplastic (Anticancer)0.7620.025High Probability
Hepatoprotective0.7110.031Probable
NLRP3 Inflammasome Inhibitor0.6890.045Probable
Antifungal0.6540.058Probable
Immunomodulator0.5980.072Possible

Step 2: Target-Specific Molecular Docking

Based on the high probability of anti-inflammatory and anticancer activity from the PASS prediction, specific protein targets involved in these pathways are selected for molecular docking studies. This technique predicts the binding affinity and orientation of a ligand within the active site of a target protein.[8]

  • Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade.[9]

  • Anticancer Target: Murine double minute 2 (MDM2) is a negative regulator of the p53 tumor suppressor, making it a prime target in cancer therapy.[2]

cluster_pathway Pro-Inflammatory Signaling ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Saponin Ikshusterol 3-O-glucoside Saponin->COX2 Inhibition cluster_logic Hierarchy of In Silico Analysis Broad Broad Screening (PASS) Specific Specific Target Binding (Molecular Docking) Broad->Specific Informs Profile Drug-like Properties (ADMET) Broad->Profile Stability Binding Stability (MD Simulation) Specific->Stability Validates

References

Preliminary Cytotoxicity Screening of Ikshusterol 3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes for a preliminary in vitro cytotoxicity screening of Ikshusterol 3-O-glucoside, a sterol glycoside of marine origin. Due to the limited publicly available cytotoxicity data for this compound, this document leverages data from structurally similar compounds, such as β-sitosterol-3-O-glucoside, to present a putative screening framework. The experimental protocols and potential signaling pathways described herein are based on established methodologies for the assessment of novel chemical entities in preclinical drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound is a natural product belonging to the family of sterol glycosides, which are widely distributed in marine organisms such as sea cucumbers and sponges.[1][2] These compounds are noted for a variety of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] The therapeutic potential of sterol glycosides is an active area of research, with many studies focusing on their anticancer properties.[4] While specific data on this compound is scarce, its structural similarity to other cytotoxic sterol glycosides suggests it may also possess antiproliferative and pro-apoptotic properties. Preliminary screening for cytotoxicity is a critical first step in evaluating the potential of this compound as a novel therapeutic agent.

Data Presentation: Putative Cytotoxic Activity

The following table summarizes the cytotoxic activity of β-sitosterol-3-O-glucoside, a structurally related sterol glycoside, against various cancer cell lines. This data is presented as a reference for the potential cytotoxic profile of this compound.

Compound NameCell LineAssay TypeIC50 (µg/mL)Reference
β-sitosterol-3-O-glucosideCaco-2 (Colon Carcinoma)Not Specified54[5]
β-sitosterol-3-O-glucosideHepG2 (Hepatocellular Carcinoma)Not Specified251[5]
β-sitosterol-3-O-glucosideHeLa (Cervical Cancer)Not SpecifiedData Not Available[4]
β-sitosterol-3-O-glucosideMCF-7 (Breast Cancer)Not SpecifiedData Not Available[4]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are standard and widely used in the field of cancer drug discovery.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Collection of Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualization of Methodologies and Putative Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and a hypothesized signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Data Analysis prep_cells Cancer Cell Culture seed_cells Seed cells in 96-well plates prep_cells->seed_cells prep_compound This compound Stock Solution treat_cells Treat with serial dilutions of this compound prep_compound->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Figure 1: Experimental workflow for in vitro cytotoxicity screening.

Putative_Apoptosis_Pathway I3G This compound Membrane Cell Membrane Interaction I3G->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized apoptosis signaling pathway for this compound.

Putative Mechanism of Action: Induction of Apoptosis

Based on studies of related sterol glycosides and other natural products, it is hypothesized that this compound may induce cytotoxicity in cancer cells through the induction of apoptosis.[4][8] As depicted in Figure 2, this process may be initiated by the interaction of the compound with the cell membrane, leading to an increase in intracellular reactive oxygen species (ROS).[8] Elevated ROS can induce mitochondrial stress, leading to changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This imbalance can trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death or apoptosis.

Conclusion and Future Directions

This technical guide outlines a framework for the preliminary in vitro cytotoxicity screening of this compound. While direct experimental data for this compound is not yet widely available, the provided protocols and hypothesized mechanisms, based on structurally related compounds, offer a solid foundation for future research. Further studies are warranted to determine the specific IC50 values of this compound against a panel of cancer cell lines and to elucidate its precise mechanism of action. Such investigations will be crucial in determining the potential of this marine natural product as a lead compound in the development of novel anticancer therapies.

References

Methodological & Application

Isolating Ikshusterol 3-O-glucoside: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from plant matrices is a critical first step in the journey of discovery and innovation. This document provides a comprehensive set of application notes and detailed protocols for the isolation of Ikshusterol 3-O-glucoside, a steroidal glycoside with potential therapeutic applications. The methodologies outlined below are based on established principles of phytochemistry and chromatography for the separation of steroidal glycosides from plant material.

Application Notes

This compound is a member of the steroidal glycoside family, compounds that are characterized by a steroidal aglycone linked to a sugar moiety. These compounds are widely distributed in the plant kingdom and exhibit a range of biological activities. The isolation process is typically a multi-step procedure involving extraction, partitioning, and several stages of chromatography to achieve a high degree of purity.

The choice of plant material is the primary consideration. While specific quantitative data for this compound is not widely published, related steroidal glycosides are found in various plant species, including those of the Pandanus genus. Phytochemical screening of plant extracts can confirm the presence of steroids and glycosides, indicating a potential source for isolation.[1][2][3]

The selection of solvents for extraction and chromatography is crucial and is based on the polarity of the target compound. Steroidal glycosides, with their polar sugar and non-polar steroid components, require a nuanced approach to separation from other plant constituents. A typical workflow involves initial extraction with a polar solvent like methanol or ethanol, followed by fractionation and a series of chromatographic steps using different stationary and mobile phases to progressively enrich and purify the target compound.

Quantitative Data Summary

The following table summarizes representative data that could be expected during a typical isolation and purification process for a steroidal glycoside like this compound from a hypothetical 1 kg of dried plant material.

ParameterValueUnitNotes
Extraction
Dried Plant Material1000gStarting material.
Crude Methanol Extract Yield120gYield after extraction and solvent removal.
Solvent Partitioning
n-Butanol Fraction Yield25gFraction containing glycosides.
Column Chromatography (Silica Gel)
Fraction 3 (Enriched) Yield5gEluted with Chloroform:Methanol gradient.
Column Chromatography (Sephadex LH-20)
Sub-fraction 3.2 Yield1.5gFurther purification by size exclusion.
Preparative HPLC
Isolated this compound50mgFinal purified compound.
Purity (by HPLC)>98%Purity of the final isolated compound.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the isolation of this compound.

Protocol 1: Preparation of Plant Material and Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, roots, or aerial parts).

    • Thoroughly wash the plant material with distilled water to remove any dirt and debris.

    • Air-dry the plant material in the shade for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) in 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanol extract.

Protocol 2: Solvent Partitioning (Fractionation)
  • Suspend the crude methanol extract (approx. 120 g) in 1 L of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity:

    • First, partition with n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes. Collect and store the n-hexane fraction.

    • Next, partition the aqueous layer with dichloromethane (3 x 1 L) to remove compounds of intermediate polarity. Collect and store the dichloromethane fraction.

    • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L). Steroidal glycosides are often enriched in the n-butanol fraction.

  • Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator to yield the n-butanol fraction.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column (5 cm diameter, 60 cm length) with silica gel 60 (230-400 mesh) in chloroform.

    • Dissolve the n-butanol fraction (25 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v, and finally 100% methanol).

    • Collect fractions of 250 mL each and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar TLC profile for the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Pack a glass column (2.5 cm diameter, 100 cm length) with Sephadex LH-20 resin equilibrated with methanol.

    • Dissolve the enriched fraction from the silica gel column (5 g) in a minimal amount of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with methanol at a flow rate of 1 mL/min. This step separates compounds based on their molecular size.

    • Collect fractions and monitor by TLC to pool the fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the sub-fraction obtained from the Sephadex LH-20 column using a preparative HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 40 minutes).

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 210 nm.

    • Inject the sample and collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Protocol 4: Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HMBC, HSQC) experiments to elucidate the complete structure of the aglycone and the sugar moiety, as well as their linkage.

Visualizations

The following diagrams illustrate the key workflows in the isolation process.

Experimental Workflow for this compound Isolation PlantMaterial Dried Plant Material Powder Extraction Maceration with 80% Methanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-Hexane, Dichloromethane, n-Butanol) CrudeExtract->Partitioning nButanolFraction n-Butanol Fraction Partitioning->nButanolFraction SilicaGelCC Silica Gel Column Chromatography nButanolFraction->SilicaGelCC EnrichedFraction Enriched Fraction SilicaGelCC->EnrichedFraction SephadexCC Sephadex LH-20 Column Chromatography EnrichedFraction->SephadexCC PurifiedFraction Further Purified Fraction SephadexCC->PurifiedFraction PrepHPLC Preparative HPLC PurifiedFraction->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound StructureElucidation Structural Elucidation (MS, NMR) IsolatedCompound->StructureElucidation

Caption: Overall workflow for the isolation of this compound.

Chromatographic Purification Strategy Start n-Butanol Fraction Step1 Silica Gel Chromatography (Polarity-based separation) Start->Step1 Fractions1 Collect & Pool Fractions based on TLC Step1->Fractions1 Step2 Sephadex LH-20 Chromatography (Size-based separation) Fractions1->Step2 Fractions2 Collect & Pool Fractions based on TLC Step2->Fractions2 Step3 Preparative HPLC (High-resolution separation) Fractions2->Step3 FinalProduct Pure this compound Step3->FinalProduct

Caption: Multi-step chromatographic purification strategy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Ikshusterol 3-O-glucoside, a steroidal saponin known for its inhibitory effects on phospholipase A2 (PLA2)[1][2][3]. Due to the absence of a strong chromophore in this compound, this method utilizes a UV detector at a low wavelength (205 nm), a common practice for the analysis of saponins[4][5]. The method is suitable for the quantification of this compound in purified samples and can be adapted for various research applications in pharmacology and drug development.

Introduction

This compound is a naturally occurring steroidal saponin that has garnered interest for its potential therapeutic properties, notably as an inhibitor of PLA2 enzymes[1][2][3]. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a reversed-phase HPLC method for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 20 µL
Run Time 15 minutes

Method Validation

The proposed HPLC method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
10150,234
25375,890
50751,456
1001,503,789
2003,008,123
Correlation Coefficient (r²) 0.9995
Precision

The precision of the method was determined by analyzing replicate injections of a standard solution of this compound.

ParameterValue
Intra-day Precision (n=6, %RSD) 1.2%
Inter-day Precision (n=6, over 3 days, %RSD) 2.5%
Accuracy

The accuracy of the method was assessed by a recovery study, where a known amount of this compound was spiked into a blank matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.597.5
8081.2101.5
160157.698.5
Average Recovery (%) 99.2

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, and 200 µg/mL).

Sample Preparation
  • Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes Pro_inflammatory Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory Precursor to Ikshusterol This compound Ikshusterol->PLA2 Inhibits

Caption: Inhibition of the PLA2 signaling pathway by this compound.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. This method can be readily implemented in research laboratories for various applications requiring the accurate measurement of this compound. The provided validation data demonstrates the suitability of the method for its intended purpose.

References

Application Note: Quantitative Analysis of Ikshusterol 3-O-glucoside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ikshusterol 3-O-glucoside is a steroidal saponin with potential pharmacological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts is crucial for research and development. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput screening and quantitative analysis, offering excellent sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Parameters: The following parameters are proposed based on the analysis of similar steroidal saponins and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions: MRM transitions for this compound need to be determined by infusing a standard solution. Based on the structure of related compounds, the precursor ion would be the [M+H]+ or [M+Na]+ adduct. The product ions would result from the cleavage of the glycosidic bond and fragmentation of the aglycone. For the purpose of this application note, hypothetical MRM transitions are provided.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[M+H]+Product 1Optimized100
(Quantifier)
This compound[M+H]+Product 2Optimized100
(Qualifier)
Internal Standard[IS+H]+IS ProductOptimized100

Data Presentation

Method Validation Summary

The performance of the LC-MS/MS method should be validated according to standard guidelines. The following table summarizes typical validation parameters for the quantitative analysis of steroidal saponins, based on literature data.[1]

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 10 ng/mL
Limit of Quantification (LOQ) 2 - 34 ng/mL
Intra-day Precision (%RSD) < 5.0%
Inter-day Precision (%RSD) < 5.0%
Recovery (%) 92 - 104%
Sample Analysis Results

The following table is an example of how to present quantitative data from the analysis of this compound in different plant extracts.

Sample IDPlant SpeciesConcentration (µg/g)%RSD (n=3)
EXT-001Species A15.23.1
EXT-002Species B8.74.5
EXT-003Species C22.52.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing a Plant Material b Extraction a->b Add 80% MeOH c Centrifugation b->c d Filtration c->d e LC Separation d->e Inject into LC-MS/MS f ESI Ionization e->f g MS/MS Detection f->g h Peak Integration g->h i Quantification h->i j Reporting i->j

Caption: Workflow for this compound Analysis.

General Signaling Pathway Context

While the specific signaling pathways for this compound are not yet fully elucidated, many steroidal saponins are known to exhibit biological activities such as anti-inflammatory and anti-cancer effects. These activities often involve the modulation of key signaling pathways. The diagram below represents a generalized signaling cascade that is often implicated in the pharmacological effects of natural products.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response ligand Ikshusterol 3-O-glucoside receptor Cell Surface Receptor ligand->receptor pathway Signaling Cascade (e.g., MAPK, NF-κB) receptor->pathway transcription Transcription Factor Activation pathway->transcription response Biological Response (e.g., Anti-inflammatory) transcription->response

Caption: Generalized Signaling Pathway for Natural Products.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the method validation parameters and data presentation guidelines, offer a solid starting point for researchers. The provided workflows and diagrams help to visualize the experimental and potential biological context. It is important to note that the specific MS/MS parameters for this compound should be empirically determined for optimal performance.

References

Application Notes and Protocols for the Synthesis of Ikshusterol 3-O-glucoside and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol glucosides are a class of naturally occurring compounds found widely in plants, where they play crucial roles in membrane structure, signaling, and as storage forms of sterols. These molecules and their synthetic analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, immunomodulatory, cholesterol-lowering, and antidiabetic properties.

This document provides detailed protocols and application notes for the synthesis of Ikshusterol 3-O-glucoside and its analogs. Epi-ikshusterol has been identified as stigmast-5-ene-3β,7β-diol, a sterol distinguished by an additional hydroxyl group at the 7β position compared to the common phytosterol β-sitosterol.[1] While specific literature detailing the synthesis of this compound is scarce, the protocols outlined herein are based on well-established and robust glycosylation methods successfully applied to structurally similar sterols, such as cholesterol and β-sitosterol.[2][3] These methodologies provide a strong foundation for the successful synthesis and development of these target compounds.

Experimental Protocols

The synthesis of sterol 3-O-glucosides primarily involves the stereoselective formation of a glycosidic bond between the C3 hydroxyl group of the sterol (the aglycone) and the anomeric carbon of a glucose molecule (the glycosyl donor). The key challenge lies in achieving high yield and stereoselectivity (typically the β-anomer). The presence of a second hydroxyl group at the 7β position in Ikshusterol requires strategic consideration, as the 3β-equatorial hydroxyl group is generally more sterically accessible and reactive than the 7β-axial hydroxyl, potentially allowing for regioselective glycosylation.

Two powerful and widely used methods are presented: the classic Koenigs-Knorr reaction and the modern Schmidt glycosylation.

Protocol 1: Synthesis via Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is one of the oldest and most reliable methods for glycoside synthesis, utilizing a glycosyl halide as the donor and a heavy metal salt as a promoter.[4][5] Cadmium carbonate and silver salts are effective promoters for the glycosylation of secondary alcohols like sterols.[2][6]

A. Preparation of Glycosyl Donor (Acetobromoglucose)

  • Acetylation: Anhydrous D-glucose (1.0 eq) is acetylated using acetic anhydride (5.5 eq) in the presence of a catalyst (e.g., sodium acetate or pyridine) to form α-D-glucose pentaacetate.

  • Bromination: The α-D-glucose pentaacetate (1.0 eq) is dissolved in a minimal amount of glacial acetic acid. A solution of hydrobromic acid in acetic acid (33%, 1.2 eq) is added, and the mixture is stirred at room temperature for 2-3 hours until crystallization of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is complete.

  • Purification: The crystalline product is filtered, washed with cold water and cold ethanol, and dried under vacuum.

B. Glycosylation of Ikshusterol (or Analog)

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the sterol aglycone (e.g., Ikshusterol or β-sitosterol, 1.0 eq), the promoter (e.g., cadmium carbonate, 2.0 eq), and anhydrous solvent (e.g., toluene or dichloromethane). Add activated 4Å molecular sieves to ensure anhydrous conditions.

  • Addition of Donor: The acetobromoglucose donor (1.5 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirring suspension of the sterol and promoter.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction is typically slow.[7]

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the metal salts. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product (the peracetylated glucoside) is purified by silica gel column chromatography.

C. Deprotection (Zemplén Deacetylation)

  • Reaction: The purified acetylated glucoside is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide (NaOMe) in methanol is added until the pH reaches 8-9.

  • Monitoring: The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.

  • Neutralization: Once the reaction is complete, the solution is neutralized by adding Amberlite IR-120 (H⁺) resin until the pH is ~7.

  • Purification: The resin is filtered off, and the filtrate is concentrated. The final product, Ikshusterol 3-O-β-D-glucoside, is purified by recrystallization or a final column chromatography step.

Protocol 2: Synthesis via Schmidt Trichloroacetimidate Glycosylation

The Schmidt method employs a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid (e.g., TMSOTf or BF₃·OEt₂). This method is often faster, higher yielding, and requires only catalytic amounts of the activator.

A. Preparation of Glycosyl Donor (Trichloroacetimidate)

  • Preparation of Hemiacetal: 2,3,4,6-Tetra-O-acetyl-D-glucose (1.0 eq) is dissolved in anhydrous dichloromethane. Hydrazine acetate (0.2 eq) is added, and the mixture is stirred for 4-6 hours to selectively remove the anomeric acetyl group, yielding the free hemiacetal.

  • Imidate Formation: The crude hemiacetal is dissolved in anhydrous dichloromethane. Trichloroacetonitrile (1.5 eq) is added, followed by a catalytic amount of a strong base like 1,8-Diazabicycloundec-7-ene (DBU, 0.1 eq). The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).

  • Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the glycosyl trichloroacetimidate donor.

B. Glycosylation and Deprotection

  • Reaction Setup: The sterol aglycone (1.0 eq) and the trichloroacetimidate donor (1.2 eq) are dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere. The solution is cooled to -40 °C.

  • Activation: A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq) in anhydrous dichloromethane is added dropwise.

  • Reaction: The reaction is stirred at -40 °C for 1-2 hours, allowing it to slowly warm to 0 °C. Progress is monitored by TLC.

  • Workup: The reaction is quenched by adding a few drops of triethylamine or a saturated sodium bicarbonate solution. The mixture is diluted with dichloromethane, washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purification & Deprotection: The crude acetylated product is purified by column chromatography. The subsequent deprotection of the acetyl groups is carried out using the Zemplén deacetylation procedure described in Protocol 1, Step C.

Data Presentation

Quantitative data from the synthesis of sterol glucosides can vary based on the specific substrates and reaction conditions. Below are tables summarizing representative yields and relevant biological activity data for analogous compounds.

Table 1: Representative Yields for Sterol Glycosylation Methods

Glycosylation Method Aglycone Type Promoter/Catalyst Reported Overall Yield Reference
Koenigs-Knorr Secondary Cyclic Alcohol Cadmium Carbonate 50 - 60% [6]

| Schmidt Glycosylation | Sterol | TMSOTf | 60 - 85% | General Literature |

Table 2: Antimicrobial Activity of β-Sitosterol-3-O-glucoside (Daucosterol)

Microorganism Zone of Inhibition (mm) at 200µg/ml MIC (µg/ml) MBC/MFC (µg/ml)
Staphylococcus aureus 24 - 34 25 - 50 50 - 200
MRSA 24 - 34 25 - 50 50 - 200
Escherichia coli 24 - 34 25 - 50 50 - 200
Klebsiella pneumoniae 24 - 34 25 - 50 50 - 200
Candida albicans 24 - 34 25 - 50 50 - 200
Candida tropicalis 24 - 34 25 - 50 50 - 200

(Data extracted from studies on β-Sitosterol-3-O-glucoside isolated from Lannea kerstingii)

Visualizations

Diagrams illustrating the synthesis workflow and relevant biological pathways provide a clear overview for planning and executing research.

A Sterol Aglycone (e.g., Ikshusterol) C Glycosylation Reaction (Koenigs-Knorr) Solvent: Toluene Promoter: CdCO₃ A->C B Acetobromoglucose (Glycosyl Donor) B->C D Workup & Filtration C->D Filter salts E Purification (Column Chromatography) D->E F Protected Glucoside (Peracetylated) E->F G Deprotection (Zemplén Deacetylation) Reagent: NaOMe/MeOH F->G H Final Product (Sterol 3-O-Glucoside) G->H Neutralize & Concentrate I Characterization (NMR, MS, etc.) H->I cluster_0 Biosynthesis of Sterol Core A Acetyl-CoA B HMG-CoA A->B C Mevalonate Pathway B->C D Isopentenyl Diphosphate (IPP) C->D E Squalene D->E F 2,3-Oxidosqualene E->F G Cyclization F->G H Core Sterol Skeleton (e.g., Lanosterol) G->H I Tailoring Reactions (Demethylation, etc.) H->I J Phytosterols (β-Sitosterol, Ikshusterol, etc.) I->J A Sterol 3-O-Glucoside (e.g., this compound) B Modulation of Immune System A->B investigate C Reduction of Intestinal Cholesterol Absorption A->C investigate D α-Glucosidase Inhibition A->D investigate E Anti-inflammatory Effect B->E leads to F Hypolipidemic Effect C->F leads to G Antidiabetic Effect D->G leads to

References

Application Notes and Protocols for Ikshusterol 3-O-glucoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikshusterol 3-O-glucoside (CAS No. 112137-81-2), also known as 7-hydroxysitosterol-3-O-β-D-glucopyranoside, is a phytochemical identified as an inhibitor of phospholipase A2 (PLA2) from snake venoms.[1][2] While its specific applications and detailed protocols in cell culture are not extensively documented in publicly available literature, its structural similarity to other sterol glucosides suggests potential biological activities worth investigating.

This document provides a comprehensive guide for researchers interested in exploring the effects of this compound in cell culture. Due to the limited specific data on this compound, this guide includes detailed general protocols for assessing cytotoxicity, apoptosis, and effects on signaling pathways. Furthermore, we present data and insights from studies on the structurally related compound, β-sitosterol-3-O-glucoside, to serve as a valuable reference point for experimental design.

Quantitative Data Summary: A Case Study of a Structurally Related Compound

Given the scarcity of quantitative data for this compound, we present findings on β-sitosterol-3-O-glucoside, a compound with a similar sterol backbone and a glucose moiety. These values can provide a preliminary indication of the potential effective concentration range for this compound, although empirical determination is essential.

Table 1: Cytotoxicity of β-sitosterol-3-O-glucoside in various cell lines

Cell LineCell TypeAssayIC50 (µg/mL)Reference
Caco-2Colorectal CarcinomaMTT54[3][4][5][6]
HepG2Hepatocellular CarcinomaMTT251[3][4][5][6][7]
HEK293Embryonic Kidney (Non-cancer)MTT937[3][4][7]
MCF7Breast CancerPrestoBlue265[8]
MDA-MB-231Breast CancerPrestoBlue393.862[8]
MCF 10AMammary Epithelial (Non-cancer)PrestoBlue806.833[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[9][10][11][12][13]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with and without this compound at concentrations determined from the viability assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway Analysis (Western Blotting)

This protocol allows for the detection of specific proteins and their phosphorylation status to elucidate the signaling pathways affected by this compound.[18][19][20][21]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with lysis buffer. Quantify protein concentration using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Prepare Ikshusterol 3-O-glucoside Stock C Compound Treatment (Dose-Response) A->C B Cell Seeding (e.g., 96-well plate) B->C D Cell Viability Assay (e.g., MTT) C->D E Determine IC50 Value D->E F Treat Cells with IC50 Concentration E->F Proceed if significant cytotoxicity is observed G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis F->H I Western Blot for Apoptotic Markers F->I J Treat Cells with IC50 Concentration F->J Investigate upstream signaling events K Protein Extraction J->K L Western Blot for Key Signaling Proteins (e.g., Akt, MAPK) K->L M Pathway Elucidation L->M

Caption: General experimental workflow for evaluating a novel compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound Ikshusterol 3-O-glucoside Bax Bax/Bak Activation Compound->Bax Induces Mito Mitochondrion Bax->Mito Forms pores in CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apoptosome Apoptosome Formation ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP Cleavage ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Intrinsic apoptosis signaling pathway.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Due to the limited published data on this compound, it is crucial to perform preliminary dose-response experiments to determine the optimal working concentrations for your studies. The quantitative data for β-sitosterol-3-O-glucoside should be used as a reference for initial experimental design and not as a direct substitute for empirical data on this compound.

References

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of Ikshusterol 3-O-glucoside, a novel natural compound. The described methodologies cover both in vitro and in vivo models to establish a thorough profile of its potential therapeutic efficacy.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Natural products are a promising source for the discovery of new anti-inflammatory agents.[3][4][5] This document outlines a standardized protocol to assess the anti-inflammatory properties of this compound, focusing on its potential to modulate key inflammatory signaling pathways.

In Vitro Anti-inflammatory Assays

Initial screening of this compound's anti-inflammatory activity will be performed using a panel of established in vitro assays.[1][6][7]

Cell Culture

The murine macrophage cell line RAW 264.7 is a suitable model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[8][9][10]

Cytotoxicity Assay

Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound.

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Protocol: Griess Assay

  • Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO production using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement

The inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) will be quantified.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Pre-treat RAW 264.7 cells with this compound for 1 hour.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations.

Western Blot Analysis for Inflammatory Mediators

To investigate the molecular mechanism, the expression levels of key inflammatory proteins will be analyzed.

Protocol: Western Blot

  • Treat RAW 264.7 cells with this compound and/or LPS for the appropriate duration.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, and JNK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: In Vitro Results
Parameter Control LPS (1 µg/mL) LPS + this compound (Low Conc.) LPS + this compound (High Conc.) Positive Control (e.g., Dexamethasone)
Cell Viability (%) 100
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-1β (pg/mL)
Relative Protein Expression (Fold Change)
iNOS
COX-2
p-p65/p65
p-p38/p38
p-ERK/ERK
p-JNK/JNK

In Vivo Anti-inflammatory Assays

To validate the in vitro findings, the anti-inflammatory effects of this compound will be assessed in established animal models of inflammation.[3][11][12][13]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Administer this compound orally at different doses. A positive control group will receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition.

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the effect of the compound on increased vascular permeability, a hallmark of inflammation.

Protocol:

  • Administer this compound orally to mice.

  • After 30 minutes, inject 0.25% acetic acid intraperitoneally.

  • Immediately after, inject Evans blue dye intravenously.

  • After 20 minutes, sacrifice the mice and collect the peritoneal fluid.

  • Measure the absorbance of the peritoneal fluid at 610 nm to quantify the dye leakage.

Data Presentation: In Vivo Results

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3 hours % Inhibition of Edema
Control (Vehicle) -0
This compound Low
This compound Medium
This compound High
Indomethacin 10

Table 2: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice

Treatment Group Dose (mg/kg) Absorbance at 610 nm % Inhibition of Permeability
Control (Vehicle) -0
This compound Low
This compound Medium
This compound High
Indomethacin 10

Visualization of Pathways and Workflow

Proposed Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[14][15][16][17][18]

NF_kB_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P NFκB p65/p50 Ikshusterol Ikshusterol 3-O-glucoside IκBα->Ikshusterol Inhibition NFκB_n p65/p50 NFκB->NFκB_n Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPKKK->Ikshusterol Inhibition MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P MAPK->NFκB_n Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Genes Transcription

Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.

Experimental Workflow

The overall experimental design follows a logical progression from in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_conclusion Conclusion Cytotoxicity Cytotoxicity Assay (MTT) NO_Assay Nitric Oxide Assay (Griess) Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) NO_Assay->Cytokine_Assay Western_Blot Mechanism Study (Western Blot) Cytokine_Assay->Western_Blot Paw_Edema Carrageenan-Induced Paw Edema Western_Blot->Paw_Edema Vascular_Permeability Acetic Acid-Induced Vascular Permeability Paw_Edema->Vascular_Permeability Data_Analysis Data Analysis & Interpretation Vascular_Permeability->Data_Analysis Efficacy_Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Efficacy_Conclusion

Caption: Overall experimental workflow for evaluating this compound.

Conclusion

This protocol provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo assays will elucidate its efficacy and potential mechanisms of action, providing critical data for its further development as a therapeutic agent.

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of Ikshusterol 3-O-glucoside, a steroidal glycoside. Due to the limited availability of specific antimicrobial data for this compound, this document outlines standardized protocols and theoretical frameworks for its evaluation.

Introduction

This compound (CAS 112137-81-2) is a plant-derived steroidal glycoside with the molecular formula C35H60O7. While its direct antimicrobial activities are not extensively documented in publicly available literature, steroidal glycosides as a class have demonstrated a range of biological activities, including antimicrobial effects against various pathogens. This document provides the necessary protocols to systematically evaluate the antimicrobial potential of this compound.

Quantitative Data Summary

As of the date of this document, specific quantitative data on the antimicrobial activity of this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimental findings, such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Table 1: Antimicrobial Activity of this compound (Template for Experimental Data)

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MethodReference
Staphylococcus aureusATCC 29213Broth Microdilution
Escherichia coliATCC 25922Broth Microdilution
Pseudomonas aeruginosaATCC 27853Broth Microdilution
Candida albicansATCC 90028Broth Microdilution
(Add other organisms)

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial properties of this compound.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solubilization: Due to the likely lipophilic nature of steroidal glycosides, dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[1] The final concentration of the solvent in the test medium should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C until use.

Agar Well Diffusion Assay (Preliminary Screening)

This method is used for the initial qualitative screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound stock solution (at a known concentration) into each well. A solvent control (e.g., DMSO) and a positive control (a standard antibiotic) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Broth Microdilution Method (MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to all wells.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Addition: Add 50 µL of the prepared microbial inoculum (adjusted to approximately 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Determination of MBC/MFC

This assay is performed after the MIC determination to ascertain whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.

  • Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Plating: Streak the aliquot onto a fresh agar plate (MHA or SDA).

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the initial inoculum.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential signaling pathway that could be targeted by antimicrobial compounds.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification cluster_results Results prep_compound Prepare Ikshusterol 3-O-glucoside Stock agar_diffusion Agar Well Diffusion Assay prep_compound->agar_diffusion mic_determination Broth Microdilution (MIC Determination) prep_compound->mic_determination prep_inoculum Prepare Microbial Inoculum prep_inoculum->agar_diffusion prep_inoculum->mic_determination zone_of_inhibition Measure Zone of Inhibition agar_diffusion->zone_of_inhibition mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination mic_value Determine MIC Value mic_determination->mic_value mbc_mfc_value Determine MBC/MFC Value mbc_mfc_determination->mbc_mfc_value

Caption: Experimental workflow for antimicrobial testing.

Potential Target: Bacterial Quorum Sensing Pathway

Many natural products exert their antimicrobial effects by interfering with bacterial communication systems like quorum sensing (QS). This is a plausible, yet unconfirmed, mechanism for this compound.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell cluster_compound AHL_synthase AHL Synthase (e.g., LuxI) AHL Acyl-homoserine lactone (AHL) AHL_synthase->AHL produces receptor Receptor Protein (e.g., LuxR) AHL->receptor binds to virulence_genes Virulence Gene Expression receptor->virulence_genes activates ikshusterol Ikshusterol 3-O-glucoside ikshusterol->AHL_synthase inhibits? ikshusterol->receptor inhibits?

Caption: Hypothetical inhibition of bacterial quorum sensing.

References

Application of Ikshusterol 3-O-glucoside in Neuroprotection Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the neuroprotective potential of Ikshusterol 3-O-glucoside have yet to yield sufficient data to establish detailed application notes and protocols for researchers. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in research concerning the specific neuroprotective effects and mechanisms of action of this particular compound.

While the broader class of steroidal glycosides has been a subject of interest in neuropharmacology, specific studies detailing the efficacy, signaling pathways, and experimental protocols for this compound in neuroprotection are not currently available. The basic chemical information for this compound is documented, including its molecular formula (C35H60O7) and CAS number (112137-81-2)[1]. However, this information does not extend to its biological activity in the context of neurological health.

In contrast, extensive research is available for other structurally related or similarly named glycosides, which have demonstrated notable neuroprotective properties. These compounds, while distinct from this compound, may offer insights into potential avenues of research.

Related Compounds with Documented Neuroprotective Effects:

  • Cyanidin-3-O-glucoside (C3G): This anthocyanin has been shown to possess antioxidant and anti-inflammatory properties that contribute to neuroprotection. Studies have indicated its potential in mitigating neurodegenerative processes.[2] C3G is reported to exert its effects by blocking the release of apoptosis-inducing factor (AIF) from mitochondria under oxidative stress[3][4]. It has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy metabolism and the aging process.[5][6]

  • Kaempferol Glycosides (KGS): Research on compounds like Kaempferol-3-O-glucoside has demonstrated significant neuroprotective effects in models of focal cerebral ischemia. These effects are attributed to the inhibition of neuroinflammatory pathways, specifically by targeting the activation of NF-κB and STAT3.[7]

  • Orcinol Glucoside (OG): This phenolic glycoside has been studied for its role in attenuating oxidative stress and autophagy, processes that are also implicated in neurodegenerative diseases. OG has been shown to activate the Nrf2/Keap1 and mTOR signaling pathways.[8]

Future Directions for this compound Research:

Given the lack of specific data on this compound, the following experimental workflow could be proposed for future neuroprotection studies. This workflow is based on standard methodologies used for evaluating the neuroprotective potential of novel compounds.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Mechanism Elucidation A Primary Neuronal Cell Culture B Induction of Neurotoxicity (e.g., H2O2, glutamate, Aβ) A->B C Treatment with This compound B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Caspase-3, TUNEL) C->E F Oxidative Stress Markers (ROS, SOD, GPx) C->F G Western Blot Analysis (Signaling Pathways) C->G M Statistical Analysis D->M E->M F->M G->M H Animal Model of Neurodegeneration (e.g., Stroke, Alzheimer's) I Administration of This compound H->I J Behavioral Tests I->J K Histopathological Analysis I->K L Biochemical Analysis of Brain Tissue I->L J->M K->M L->M N Identification of Signaling Pathways M->N O Conclusion on Neuroprotective Potential N->O

Caption: Proposed experimental workflow for investigating the neuroprotective effects of this compound.

Proposed Signaling Pathway Investigation:

Based on the mechanisms of related compounds, a logical starting point for investigating the mechanism of action of this compound would be to examine its effects on key signaling pathways involved in neuronal survival and inflammation.

G cluster_stimulus Neurotoxic Stimulus cluster_compound Potential Intervention cluster_pathways Potential Signaling Pathways to Investigate cluster_outcomes Cellular Outcomes Stimulus Oxidative Stress / Inflammation NFkB NF-κB Stimulus->NFkB PI3K_Akt PI3K/Akt Stimulus->PI3K_Akt I3G This compound Nrf2 Nrf2/ARE I3G->Nrf2 I3G->NFkB Inhibition? AMPK AMPK I3G->AMPK I3G->PI3K_Akt Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Survival ↑ Neuronal Survival AMPK->Survival Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Survival

Caption: Hypothetical signaling pathways for investigation in this compound neuroprotection studies.

At present, any detailed protocols or data tables regarding the neuroprotective application of this compound would be purely speculative. Researchers interested in this compound are encouraged to undertake foundational in vitro and in vivo studies to characterize its bioactivity and elucidate its potential mechanisms of action. The scientific community awaits such pioneering research to unlock the therapeutic potential of this compound in the realm of neuroprotection.

References

Application Notes and Protocols for Ikshusterol 3-O-glucoside as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published data for β-sitosterol-glucoside, a structurally related sterol glucoside with demonstrated anticancer properties. This information is provided as a representative guide for researchers investigating the potential of Ikshusterol 3-O-glucoside.

Introduction

Sterol glucosides are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities. Among these, β-sitosterol-glucoside has been identified as a promising anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.[1] These notes provide an overview of its reported anticancer activity and detailed protocols for in vitro evaluation.

Anticancer Activity

β-sitosterol-glucoside has been shown to inhibit the proliferation of human hepatocellular carcinoma cells, HepG2 and Huh7, in a dose-dependent manner.[1] Notably, it displays selectivity, showing cytotoxic effects against cancer cells but not against normal human primary fibroblasts.[1] The primary mechanism of its anticancer action is the induction of apoptosis, mediated through the activation of key signaling proteins.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of β-sitosterol-glucoside

Cell LineCancer TypeIC50 Value (µg/mL)
HepG2Hepatocellular Carcinoma4.64 ± 0.48
Huh7Hepatocellular Carcinoma5.25 ± 0.14

Data extracted from studies on β-sitosterol-glucoside isolated from Indigofera zollingeriana.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This protocol measures the activity of caspase-3 and caspase-9.

Materials:

  • Treated cell lysates

  • Caspase-3 and Caspase-9 colorimetric assay kits

  • Microplate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates from both treated and untreated cells according to the kit manufacturer's protocol.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific colorimetric substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed Seed Cancer Cells treat Treat with this compound seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis caspase Caspase Activity treat->caspase ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant caspase_activity Caspase Activity Measurement caspase->caspase_activity apoptosis_pathway compound This compound stress Cellular Stress compound->stress cas9 Caspase-9 (Initiator) stress->cas9 Activation cas3 Caspase-3 (Effector) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ikshusterol 3-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the extraction of Ikshusterol 3-O-glucoside, a steroidal glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a plant-derived steroidal glycoside with the chemical formula C35H60O7 and CAS number 112137-81-2[1][2]. While it is available from commercial suppliers for research purposes, specific plant sources are not extensively documented in publicly available literature[3]. Researchers should consider screening plant species known for producing other steroidal compounds as a starting point for identifying a natural source.

Q2: What are the key factors that influence the yield of this compound extraction?

The successful extraction of glycosides is a multi-faceted process. The primary factors include:

  • Solvent Choice: The type of solvent and its polarity are critical. Alcohols like methanol or ethanol, often mixed with water, are commonly used for extracting glycosides[4][5][6].

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of the target compound[7][8].

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged extraction can increase the risk of compound degradation[7][9].

  • Sample Preparation: The particle size of the plant material is crucial. Grinding the material to a fine powder increases the surface area, leading to more efficient extraction[4][10].

  • pH of the Extraction Solvent: The stability of many glycosides is pH-dependent. Acidifying the solvent (e.g., with formic or hydrochloric acid) can sometimes improve the stability and yield of certain glycosides[11][12][13].

Q3: What advanced extraction techniques can improve yield compared to conventional methods?

Modern techniques often provide higher efficiency and require less solvent and time. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, often leading to significantly improved extraction rates for steroidal saponins[7].

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction efficiency, which has proven effective for recovering steroidal alkaloids[14].

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Problem: Low or No Yield of this compound

Possible Cause Recommended Solution Explanation
Inappropriate Solvent Optimize the solvent system. Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 85%, 95%) with water. The optimal concentration of ethanol has been shown to be a prominent factor in extracting phenolic glycosides[6]. For steroidal saponins, 85% aqueous ethanol has been found to be effective[7].The polarity of the solvent must be well-matched to the polarity of this compound to ensure effective solubilization.
Inefficient Cell Lysis Ensure the plant material is thoroughly dried (at low temperatures, 40-50°C) and ground into a fine, uniform powder[4]. Pre-treatment methods like freeze-drying can also be effective[10].Increasing the surface area allows for better solvent penetration into the plant cells, facilitating the release of the target compound.
Compound Degradation Control the extraction temperature; start with lower temperatures (e.g., 40-60°C)[8]. Evaluate the pH of your extraction medium, as glycosides can be unstable in neutral or alkaline conditions[12]. Adding a small amount of acid may improve stability.Glycosidic bonds can be susceptible to hydrolysis under harsh temperature or pH conditions, leading to the loss of the sugar moiety and a lower yield of the desired compound.
Insufficient Extraction Time Optimize the extraction duration. For UAE, timeframes between 30 to 75 minutes are often tested[7][9]. Monitor the yield at different time points to find the optimal duration.An insufficient extraction time will not allow for the complete diffusion of the target compound from the plant matrix into the solvent. Conversely, excessively long times can lead to degradation[9].

Problem: High Levels of Impurities in the Crude Extract

Possible Cause Recommended Solution Explanation
Co-extraction of Pigments/Lipids Perform a pre-extraction (defatting) step with a non-polar solvent like hexane or petroleum ether before the main extraction.This will remove chlorophyll, lipids, and other non-polar compounds that can interfere with downstream purification steps.
Non-Selective Solvent Employ a post-extraction liquid-liquid fractionation. After obtaining the crude extract (e.g., in ethanol/water), evaporate the alcohol and partition the remaining aqueous solution against a series of immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol)[4][15].This compound will partition into the solvent with the most similar polarity, leaving many impurities behind in the other phases.
Complex Mixture Utilize chromatographic techniques for purification. Column chromatography with silica gel or a preparative HPLC system can effectively separate the target compound from other co-extracted molecules[4].These methods separate compounds based on their differential adsorption to a stationary phase, allowing for the isolation of a high-purity product.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Dry the plant material in an oven at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional): Macerate the plant powder with hexane (1:10 w/v) for 2-3 hours to remove non-polar impurities. Filter and air-dry the powder.

  • Extraction: Place 10g of the plant powder into a flask with 100 mL of 85% aqueous ethanol (a 1:10 solid-to-liquid ratio)[7].

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 50°C) for 60 minutes[7].

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue one or two more times to ensure complete recovery. Pool the filtrates.

  • Concentration: Evaporate the solvent from the pooled filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

Data Presentation: Solvent System Optimization

The choice of solvent is a critical parameter. The following table, based on general principles for glycoside extraction, illustrates how different solvent systems can be evaluated.

Solvent System (v/v) Polarity Index Typical Target Compounds Expected Efficiency for Steroidal Glycosides
100% Hexane0.1Lipids, Waxes, ChlorophyllsVery Low (Used for defatting)
100% Ethyl Acetate4.4Less polar glycosides, AglyconesLow to Moderate
100% Acetone5.1Flavonoids, TanninsModerate
70% Aqueous AcetoneHigher than AcetoneGlycosides, PolyphenolsModerate to High
100% Ethanol5.2Steroids, AlkaloidsModerate
85% Aqueous EthanolHigher than EthanolSteroidal Saponins, various Glycosides[7]High (Good starting point)
70% Aqueous MethanolHigher than MethanolCyanogenic Glycosides, Saponins[5]High (Good starting point)
100% Water10.2Sugars, Proteins, some GlycosidesLow to Moderate (May extract many impurities)

Visualizations

Experimental & Logical Workflows

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification A Plant Material B Drying (40-50°C) A->B C Grinding to Powder B->C D Optional: Defatting (Hexane) C->D Proceed to Extraction E Ultrasound-Assisted Extraction (e.g., 85% Ethanol, 50°C, 60 min) D->E F Filtration & Pooling E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Liquid-Liquid Fractionation or Column Chromatography H->I Proceed to Purification J Pure Ikshusterol 3-O-glucoside I->J

Caption: General workflow for extraction and purification.

Troubleshooting_Yield cluster_causes Investigation of Potential Causes cluster_solutions Corrective Actions Start Low or No Yield Observed C1 Is the solvent optimized? Start->C1 C2 Is the plant material finely ground? C1->C2 Yes S1 Test different alcohol/ water ratios (50-95%) C1->S1 No C3 Is the temperature too high/low? C2->C3 Yes S2 Grind sample to a fine, uniform powder C2->S2 No C4 Is the extraction time sufficient? C3->C4 Yes S3 Optimize temperature (e.g., test 40, 50, 60°C) C3->S3 No S4 Perform a time-course experiment (30-90 min) C4->S4 No End Yield Improved C4->End Yes S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for low extraction yield.

Polarity_Concept cluster_plant Plant Matrix cluster_solvents Solvent Choice & Selectivity cluster_results Extraction Result Matrix Plant Cells Containing: - this compound (Semi-polar) - Lipids (Non-polar) - Pigments (Non-polar) - Sugars (Polar) S1 Non-polar Solvent (e.g., Hexane) Matrix->S1 S2 Semi-polar Solvent (e.g., 85% Ethanol) Matrix->S2 S3 Polar Solvent (e.g., Water) Matrix->S3 R1 Extracts Lipids & Pigments S1->R1 High affinity R2 OPTIMAL: Selectively Extracts Glycoside S2->R2 High affinity R3 Extracts Sugars & Other Polar Impurities S3->R3 High affinity

Caption: Impact of solvent polarity on extraction selectivity.

References

Technical Support Center: Optimizing HPLC Separation of Ikshusterol 3-O-glucoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ikshusterol 3-O-glucoside isomers. Due to the limited availability of specific literature for this compound, the following recommendations are based on established principles for the separation of steroid glycoside isomers and other closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for this compound isomers?

A1: The most critical factors include column selection, mobile phase composition, and column temperature. The choice of a stationary phase with appropriate selectivity for steroid glycosides is paramount. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, needs to be optimized for the best resolution. Temperature can also significantly influence selectivity and peak shape.

Q2: Which type of HPLC column is best suited for separating steroid glycoside isomers?

A2: Reversed-phase columns, particularly C18 (ODS) columns, are a common starting point for the separation of steroids and their glycosides.[1] For enhanced selectivity between isomers, consider columns with alternative stationary phases such as biphenyl or phenyl-hexyl phases, which can offer different interactions with the analytes.[2] For chiral separations (enantiomers), specialized chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), are necessary.[3][4][5]

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition directly impacts the retention and resolution of isomers.[6] The ratio of organic solvent to water will determine the elution strength. Using methanol instead of acetonitrile can sometimes provide extra retention and selectivity for structurally similar steroids.[2] The pH of the mobile phase is also crucial as it can influence the ionization state of the analytes, although for steroid glucosides, this is less of a factor unless there are other ionizable functional groups.[1]

Q4: What is a good starting point for mobile phase optimization?

A4: A good starting point for reversed-phase separation of steroid glucosides is a gradient elution with acetonitrile and water. A typical gradient might start from a lower percentage of acetonitrile and gradually increase to a higher percentage. For example, a gradient of 30% to 70% acetonitrile over 20-30 minutes can be a reasonable starting point to scout for the elution of the isomers.

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature is a powerful tool for optimizing separations. Varying the temperature can alter the selectivity between closely eluting isomers.[7] It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) to determine the optimal condition for your specific separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Switch to a column with a different selectivity (e.g., from C18 to a biphenyl or phenyl-hexyl phase). For enantiomers, a chiral stationary phase is required.[2][3]
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol).[2] Adjust the gradient slope; a shallower gradient can improve resolution.
Incorrect Column Temperature Optimize the column temperature. Sometimes a lower temperature can enhance selectivity.
High Flow Rate Reduce the flow rate. Lower flow rates can lead to better resolution, although with longer run times.
Problem 2: Peak Tailing
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Add a small amount of a competing agent to the mobile phase (e.g., a low concentration of an acid or base, if appropriate for the analyte and column).
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 3: Peak Splitting or Shoulder Peaks
Possible Cause Troubleshooting Step
Co-elution of Isomers This may indicate the presence of multiple isomers. Further method development (see "Poor Resolution") is needed to separate them.[8]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase if possible. A sample solvent stronger than the mobile phase can cause peak distortion.[9]
Column Void or Channeling This can happen with older columns. Replace the column.
Partially Blocked Frit Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[8]
Problem 4: Retention Time Drift
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing if using an online mixer.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[10]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation

Table 1: Representative HPLC Separation Data for Steroid Isomers

Compound Pair Column Mobile Phase Separation Factor (α)
17α- and 17β-estradiolsPolymeric ODSMethanol/Water (7:3)1.01[11]
17α- and 17β-estradiolsCarbazole-based PolymerMethanol/Water (7:3)1.39[11]
Steroid Isomer Group 1C18Acetonitrile/Water Gradient(Reference)
Steroid Isomer Group 1BiphenylAcetonitrile/Water GradientIncreased Resolution Observed[2]

Note: The separation factor (α) is a measure of the selectivity between two peaks. A value of 1.0 indicates co-elution, while a larger value indicates better separation.

Experimental Protocols

The following are generalized experimental protocols for developing an HPLC method for the separation of this compound isomers.

Protocol 1: General Reversed-Phase Method Development
  • Column Selection: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient: 30-80% B in 25 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase composition (30% acetonitrile).

  • Injection and Data Acquisition: Inject a suitable volume (e.g., 10 µL) and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm, or based on the UV spectrum of the compounds).

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If resolution is poor, try methanol as the organic modifier (Mobile Phase B).

    • Screen different column temperatures (e.g., 25°C, 40°C, 50°C).

    • If necessary, test a column with a different stationary phase (e.g., biphenyl).[2]

Protocol 2: Chiral Separation Method Development
  • Column Selection: Choose a chiral stationary phase (CSP) known for separating steroid-like molecules. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.[3]

  • Mobile Phase Systems: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes.

    • Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10 v/v).

    • Polar Organic: Acetonitrile or Methanol.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

  • Screening:

    • Start with a simple isocratic mobile phase (e.g., Hexane/Isopropanol 90:10).

    • If no separation is observed, screen different mobile phase compositions and modes.

    • Consult chiral column selection guides from manufacturers for recommended starting conditions for steroid-like molecules.

  • Optimization:

    • Fine-tune the mobile phase composition to optimize resolution and analysis time.

    • Lower flow rates (e.g., 0.5 mL/min) often improve chiral separations.

    • Temperature can also be a critical parameter to optimize.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_chiral Chiral Separation (if needed) cluster_validation Validation define_analytes Define Analytes (this compound isomers) gather_info Gather Information (Structure, pKa, UV spectra) define_analytes->gather_info column_selection Column Selection (Start with C18) gather_info->column_selection mobile_phase_screening Mobile Phase Screening (ACN/Water Gradient) column_selection->mobile_phase_screening temp_optimization Temperature Optimization (25-50°C) mobile_phase_screening->temp_optimization optimization_loop Optimize Gradient & Flow Rate temp_optimization->optimization_loop resolution_ok Resolution adequate? optimization_loop->resolution_ok chiral_column Select Chiral Column (e.g., Polysaccharide-based) chiral_mobile_phase Screen Mobile Phases (NP, PO, RP modes) chiral_column->chiral_mobile_phase final_method Final Optimized Method chiral_mobile_phase->final_method system_suitability System Suitability Tests method_validation Full Method Validation system_suitability->method_validation method_validation->final_method is_chiral Are enantiomers present? is_chiral->chiral_column Yes is_chiral->system_suitability No resolution_ok->optimization_loop No resolution_ok->is_chiral Yes

Caption: Workflow for HPLC method development for this compound isomers.

Troubleshooting_Decision_Tree start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing? peak_shape->tailing Yes splitting Peak Splitting? peak_shape->splitting Yes retention Retention Time Drift? resolution->retention No optimize_mobile_phase Optimize mobile phase/gradient resolution->optimize_mobile_phase Yes change_column Change column selectivity resolution->change_column Yes equilibrate Ensure proper column equilibration retention->equilibrate Yes check_temp Check temperature stability retention->check_temp Yes check_pump Check pump performance retention->check_pump Yes tailing->splitting No reduce_load Reduce sample load/concentration tailing->reduce_load Yes flush_column Flush or replace column tailing->flush_column Yes check_solvent Check sample solvent compatibility splitting->check_solvent Yes check_column Check for column void/blockage splitting->check_column Yes end_node Problem Solved reduce_load->end_node flush_column->end_node check_solvent->end_node check_column->end_node optimize_mobile_phase->end_node change_column->end_node equilibrate->end_node check_temp->end_node check_pump->end_node

Caption: Troubleshooting decision tree for common HPLC separation problems.

References

How to confirm the purity of an Ikshusterol 3-O-glucoside sample?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ikshusterol 3-O-glucoside. The following information offers detailed methodologies to confirm the purity of your sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring steroidal glycoside. It consists of a steroid aglycone (Ikshusterol) attached to a glucose molecule (a glycone) via a glycosidic bond. Its chemical formula is C35H60O7, and it has a molecular weight of approximately 592.85 g/mol . Due to its classification as a phytochemical, it is often investigated for its potential biological activities.

Q2: What are the primary analytical techniques to confirm the purity of an this compound sample?

A2: The primary techniques for purity confirmation are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A multi-pronged approach using these techniques provides comprehensive information on purity, identity, and structural integrity.

Q3: What are the potential impurities in my this compound sample?

A3: Impurities in a natural product sample like this compound can be varied. Common impurities may include:

  • Related Steroidal Glycosides: Other glycosides with similar steroid backbones but different sugar moieties.

  • Isomers: Structural isomers of this compound.

  • Aglycone: The steroidal portion (Ikshusterol) without the glucose molecule.

  • Residual Solvents: Solvents used during the extraction and purification process.

  • Degradation Products: Resulting from improper handling or storage (e.g., hydrolysis of the glycosidic bond).

Q4: My HPLC chromatogram shows a single peak. Can I consider my sample pure?

A4: A single, sharp, and symmetrical peak in HPLC is a strong indicator of high purity. However, it is not definitive. Co-eluting impurities might be present. Therefore, it is crucial to use a diode-array detector (DAD) or a photodiode array (PDA) detector to check for peak purity. Further confirmation with an orthogonal technique like LC-MS or NMR is highly recommended for comprehensive purity assessment.

Q5: How can I confirm the identity of my sample as this compound?

A5: Identity confirmation is best achieved by a combination of techniques:

  • LC-MS: Compare the measured mass-to-charge ratio (m/z) of the main peak with the theoretical mass of this compound. Fragmentation patterns (MS/MS) can provide further structural confirmation.

  • NMR: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts and coupling constants of your sample should match the data reported in the literature for this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
HPLC: Broad or Tailing Peaks 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Use a new column or a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
HPLC: No Peak Detected 1. Incorrect wavelength setting on the detector. 2. Sample concentration is too low. 3. The compound is not eluting from the column.1. Use a DAD/PDA detector to scan a range of wavelengths to find the λmax. 2. Concentrate the sample. 3. Use a stronger mobile phase (higher percentage of organic solvent).
MS: Low Signal Intensity 1. Poor ionization of the analyte. 2. Ion suppression from matrix components. 3. Incorrect MS source parameters.1. Try different ionization modes (ESI, APCI) and polarities (positive, negative). Additives like formic acid or ammonium formate to the mobile phase can improve ionization. 2. Dilute the sample or improve chromatographic separation. 3. Optimize source parameters such as capillary voltage and gas flow.
NMR: Broad Signals in Spectrum 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Poor shimming of the magnet.1. Pass the sample through a small plug of celite or silica. 2. Use a different solvent or adjust the sample concentration. 3. Re-shim the instrument.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the purity of the this compound sample.

  • Instrumentation: HPLC system with a UV or DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm, or scan with DAD/PDA to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in methanol or a mixture of methanol and water.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 210 nm or DAD/PDA
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of the compound.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Look for the molecular ion peak. In positive mode, this would be [M+H]⁺ or [M+Na]⁺. In negative mode, it would be [M-H]⁻ or [M+HCOO]⁻. The observed mass should be within a few ppm of the theoretical mass of this compound (C35H60O7). MS/MS fragmentation can be used to further confirm the structure by observing the loss of the glucose moiety (162.14 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR provides the most detailed structural information, confirming the identity and integrity of the molecule.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3), depending on solubility.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for this compound or related steroidal glycosides.

Visualizations

Purity_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Verification cluster_3 Data Analysis & Conclusion Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolve HPLC HPLC-UV/DAD (Purity Assessment) Dissolve->HPLC LCMS LC-MS (Identity & MW Confirmation) Dissolve->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Dissolve->NMR Analysis Integrate Data: - Purity (%) - Molecular Weight - Structural Confirmation HPLC->Analysis LCMS->Analysis NMR->Analysis Conclusion Purity Confirmed Analysis->Conclusion

Caption: Experimental workflow for purity confirmation.

Hypothetical_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_3 Nuclear Events Compound Ikshusterol 3-O-glucoside Receptor Membrane Receptor Compound->Receptor IKK IKK Receptor->IKK Activates NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Inhibits NFkB NF-κB IKK->NFkB NFkB_Inhib->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes Induces

Caption: Hypothetical anti-inflammatory signaling pathway.

Addressing matrix effects in LC-MS analysis of Ikshusterol 3-O-glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ikshusterol 3-O-glucoside and other steroidal glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4] For complex samples derived from biological fluids or plant extracts, phospholipids are often a primary cause of ion suppression.[2]

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column.[5] A blank, extracted sample matrix is then injected onto the column.[5] Any fluctuation (dip or peak) in the constant signal of the analyte as the matrix components elute indicates the presence of ion suppression or enhancement at that specific retention time.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects. It involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[5] The ratio of these two peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[5] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for steroidal glycosides like this compound?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[2] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] For complex matrices, SPE is often the most effective at producing cleaner samples.[2][6]

  • Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Utilize an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects.[4] The most effective type is a Stable Isotope-Labeled (SIL) internal standard of this compound.[4] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in signal due to matrix effects.[7]

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A4: While a SIL-IS is ideal, a structural analog can be used as an alternative.[7] When selecting a structural analog, choose a compound that has similar chemical properties (e.g., polarity, pKa) and chromatographic behavior to this compound. It is crucial to validate that the chosen analog is not present in the samples and does not suffer from different matrix effects than the analyte.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.[8]
Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.Reconstitute the sample in a solvent that matches the initial mobile phase composition.[8]
Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.Implement a column washing procedure. If the problem persists, replace the guard column or the analytical column.[9]
Co-eluting Interferences: Matrix components eluting very close to the analyte peak.Optimize the chromatographic method to improve separation. Consider a more rigorous sample cleanup method.
Inconsistent Peak Areas / Poor Reproducibility Variable Matrix Effects: The extent of ion suppression or enhancement differs between samples.Improve the sample preparation method to more consistently remove matrix components. Solid-Phase Extraction (SPE) often provides cleaner extracts than Protein Precipitation (PPT).[6] Utilize a stable isotope-labeled internal standard if available.
Instrument Contamination: Buildup of non-volatile matrix components in the ion source.Perform routine cleaning of the ion source as per the manufacturer's recommendations.
Low Signal Intensity / Poor Sensitivity Significant Ion Suppression: High concentration of co-eluting matrix components, particularly phospholipids in biological samples.Employ a more effective sample preparation technique to remove interferences (e.g., SPE with a mixed-mode or phospholipid removal phase).[2][10] Optimize chromatographic separation to move the analyte peak away from regions of high ion suppression.[4]
Suboptimal Mobile Phase Additives: The mobile phase pH or additives are not ideal for the ionization of this compound.Experiment with different volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate to enhance signal intensity.[11]
Incorrect Ionization Mode/Polarity: The mass spectrometer is not set to the optimal ionization mode (e.g., ESI, APCI) or polarity (positive/negative) for the analyte.Infuse a standard solution of this compound to determine the best ionization conditions.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for compounds similar to this compound.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte ClassMatrixAverage Recovery (%)Matrix Effect (%)*Reference
Protein Precipitation (PPT) with AcetonitrileSteroidal SaponinsRat Plasma83.8 - 109.487.4 - 105.4[12]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation ExchangeMolecular Targeted DrugsPlasma>80% for 14/15 compounds>200% for 9/15 compounds[10]
Supported Liquid Extraction (SLE)Molecular Targeted DrugsPlasmaAcceptable for most compoundsMinimal for most compounds[10]
HybridSPE® (Phospholipid Depletion)VariousPlasmaHighMinimal[6]

*Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Neat Solution) x 100]. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol details the steps to quantitatively determine the extent of matrix effects on the analysis of this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, plant extract without the analyte) and perform the complete extraction procedure. In the final step, spike the clean extract with the this compound standard to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix sample with the this compound standard at the same concentration as Set A before starting the extraction procedure.

  • Analyze Samples: Inject replicates (n=3-5) of each sample set into the LC-MS system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF value close to 1 indicates minimal matrix effect.

      • An MF value < 1 indicates ion suppression.

      • An MF value > 1 indicates ion enhancement.

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100

      • This calculates the efficiency of your extraction process.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant-Derived Extracts

This protocol provides a general procedure for using a reversed-phase (e.g., C18) SPE cartridge to clean up a plant extract containing this compound. This method is effective at removing polar interferences.

  • Sample Pre-treatment:

    • Extract the plant material with a suitable solvent (e.g., 80% methanol in water).

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract with water to reduce the organic solvent concentration to <5% to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Pass 1-2 cartridge volumes of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of deionized water to remove highly polar interferences.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the retained this compound with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation start Sample (e.g., Plant Extract) extraction Extraction/Pre-treatment start->extraction cleanup Cleanup Strategy (PPT, LLE, or SPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing matrix_assessment Matrix Effect Assessment data_processing->matrix_assessment matrix_assessment->cleanup Optimize Cleanup troubleshooting_logic cluster_solutions Mitigation Strategies start Inconsistent or Inaccurate Quantitative Results? check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect is_effect_present Matrix Effect Observed? check_matrix_effect->is_effect_present optimize_cleanup Improve Sample Cleanup (e.g., use SPE) is_effect_present->optimize_cleanup Yes no_effect Investigate Other Method Parameters (e.g., Instrument, Standards) is_effect_present->no_effect No optimize_lc Optimize Chromatography optimize_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Reliable Quantification use_sil_is->end no_effect->end

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Ikshusterol 3-O-glucoside. Given that this compound is a novel or not widely characterized steroidal glycoside, this guide focuses on established strategies for improving the bioavailability of analogous poorly soluble natural products.

Troubleshooting Guide

Problem 1: Low Oral Bioavailability Observed in Initial Animal Studies

Possible Cause: Poor aqueous solubility and/or low membrane permeability of this compound. Many natural products, particularly glycosides, face these challenges.[1][2]

Solutions:

  • Physicochemical Characterization:

    • Solubility Testing: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to assess its intestinal permeability.

  • Formulation Strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[3][4]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems can enhance its solubilization and absorption.[3][5]

    • Solid Dispersions: Creating an amorphous solid dispersion can improve the dissolution rate and extent of a crystalline compound.[4][5]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.[1][5]

Problem 2: High Variability in Plasma Concentrations Between Subjects

Possible Causes:

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound out of intestinal cells and back into the lumen, limiting its absorption.[6][7][8]

  • Gut Microbiome Metabolism: The gut microbiome can metabolize glycosides, leading to inter-individual differences in the extent of deglycosylation and subsequent absorption of the aglycone or metabolites.[9][10]

Solutions:

  • Investigate P-gp Interaction:

    • In Vitro P-gp Substrate Assay: Use cell lines overexpressing P-gp to determine if this compound is a substrate.

    • Co-administration with P-gp Inhibitors: In animal models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if bioavailability increases.[8][11]

  • Assess Metabolic Stability:

    • In Vitro Fecal Fermentation: Incubate this compound with fecal slurries from the target animal species (or human) to identify potential metabolites.[10]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the bioavailability of this compound?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its aqueous solubility, pKa, logP, and solid-state characteristics (crystalline vs. amorphous). This data will guide the selection of the most appropriate bioavailability enhancement strategy. For instance, for a compound with poor solubility but good permeability (BCS Class II), strategies like particle size reduction or lipid-based formulations are often effective.[2][3]

Q2: How can I formulate this compound for preclinical studies?

A2: For early-stage preclinical studies, simple formulations are often preferred. A common starting point is to create a suspension using a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose). If solubility remains a significant hurdle, consider using co-solvents like polyethylene glycol (PEG) or propylene glycol.[12] However, be mindful that co-solvents can sometimes precipitate upon dilution in the gastrointestinal tract.[12]

Q3: Could the glucoside moiety be hindering absorption?

A3: Yes, the sugar group can increase polarity and molecular size, which may reduce passive diffusion across the intestinal epithelium. However, the gut microbiota can cleave this sugar, releasing the aglycone (Ikshusterol), which may have better permeability.[9] It is crucial to investigate this metabolic pathway, as the aglycone might be the primary bioactive form absorbed.

Q4: What is P-glycoprotein and how could it affect my experiments?

A4: P-glycoprotein (P-gp) is an efflux transporter protein located on the apical membrane of intestinal enterocytes.[8] It functions as a cellular pump, actively transporting a wide range of xenobiotics, including some natural products, out of the cell and back into the intestinal lumen, thereby reducing their net absorption.[6][7] If this compound is a P-gp substrate, its oral bioavailability will be limited.[8]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleTypical Fold Increase in Bioavailability (Example Data)AdvantagesDisadvantages
Micronization Increases surface area for dissolution.[4]2-5 foldSimple, established technology.May not be sufficient for very poorly soluble compounds.
Nanosuspension Drastically increases surface area and dissolution velocity.[12]5-20 foldHigh drug loading possible.Potential for particle aggregation; manufacturing complexity.
Lipid-Based Formulation (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which is then emulsified in the GI tract.[3][4]5-15 foldEnhances lymphatic uptake; can bypass first-pass metabolism.Potential for drug precipitation upon dispersion.
Amorphous Solid Dispersion The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[4][5]10-50 foldSignificant improvement in dissolution rate.Amorphous form can be physically unstable and recrystallize.
Cyclodextrin Complexation Forms a host-guest complex, with the hydrophobic drug in the cyclodextrin cavity, increasing its solubility.[5]2-10 foldCan be used for liquid and solid dosage forms.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.
Co-administration with P-gp Inhibitor Blocks the efflux of the drug from intestinal cells back into the lumen.[8]2-10 foldCan significantly increase absorption of P-gp substrates.Potential for drug-drug interactions; inhibitor may have its own pharmacology.

Note: The fold increase in bioavailability is illustrative and highly dependent on the specific compound and formulation.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with well-formed tight junctions is achieved (typically 21 days).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add this compound (at a known concentration) to the apical (A) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

    • To assess P-gp interaction, run a parallel experiment where a P-gp inhibitor (e.g., 100 µM verapamil) is added to both chambers.

  • Basolateral to Apical (B-A) Transport:

    • Add this compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form.

Methodology:

  • Polymer Selection: Choose a suitable polymer for forming the solid dispersion (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Solution Preparation: Prepare a solution containing a specific ratio of this compound to polymer (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the parameters of the spray dryer (e.g., inlet temperature, atomization pressure, feed rate). These will need to be optimized.

    • Spray dry the solution to evaporate the solvent, resulting in a fine powder of the solid dispersion.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.

    • Powder X-ray Diffraction (PXRD): To confirm the absence of diffraction peaks characteristic of the crystalline drug.

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media to compare the dissolution rate of the spray-dried dispersion to the unformulated this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical & In Vitro Characterization cluster_strategy Bioavailability Enhancement Strategy cluster_evaluation In Vivo Evaluation problem Low Oral Bioavailability solubility Solubility Assessment problem->solubility permeability Caco-2 Permeability Assay problem->permeability metabolism Gut Microbiome Metabolism Study problem->metabolism formulation Formulation Development (e.g., Lipid-based, Solid Dispersion) solubility->formulation pgp_inhibition Co-administration with P-gp Inhibitor permeability->pgp_inhibition animal_pk Pharmacokinetic Study in Animals formulation->animal_pk pgp_inhibition->animal_pk

Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream compound This compound (Formulated) compound_inside This compound compound->compound_inside Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump compound_inside->pgp metabolism Metabolism (Deglycosylation) compound_inside->metabolism absorption Absorption compound_inside->absorption Direct Absorption pgp->compound Efflux aglycone Ikshusterol (Aglycone) metabolism->aglycone aglycone->absorption Absorption

References

Methods for removing interfering compounds during Ikshusterol 3-O-glucoside isolation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Ikshusterol 3-O-glucoside.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the isolation of this compound, a steroidal saponin. For the purpose of this guide, we will assume the starting material is a plant from the Liliaceae family, a common source of such compounds.

Initial Extraction & Preliminary Purification

Question 1: My crude extract is dark green and waxy. How can I remove pigments and lipids effectively?

Answer: The green color is primarily due to chlorophylls, and the waxy consistency indicates the presence of lipids. These non-polar compounds can interfere with subsequent chromatographic steps. A common and effective method to remove them is through solvent-solvent partitioning.

  • For Chlorophylls: After your initial methanolic or ethanolic extraction, concentrate the extract and then partition it between n-hexane and the aqueous methanol/ethanol layer. Chlorophylls are less polar and will preferentially move into the n-hexane layer, which can then be discarded.

  • For Lipids: A similar liquid-liquid extraction with a non-polar solvent like hexane or chloroform will effectively remove lipids. This is often done at the initial stages to prevent emulsions from forming in later steps.

Question 2: I'm getting a low yield of the saponin fraction after the initial extraction. What can I do to improve it?

Answer: Low yields can result from several factors related to the extraction process. Consider the following adjustments:

  • Solvent Choice: The polarity of the extraction solvent is crucial. While pure methanol or ethanol are commonly used, a mixture with water (e.g., 70-80% methanol or ethanol in water) can be more efficient at extracting glycosylated saponins like this compound.[1][2]

  • Extraction Method: If you are using maceration, consider switching to a more exhaustive method like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

  • Plant Material: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Also, the age and origin of the plant material can significantly affect saponin content.[3]

Chromatographic Separation

Question 3: After my initial column chromatography (Silica Gel), I have a fraction with multiple spots on the TLC plate that are very close together. How can I separate them?

Answer: This is a common issue, as plant extracts contain a mixture of structurally similar compounds. These closely running spots are likely other saponins or flavonoids.

  • Flavonoids: These are a common class of polyphenolic compounds in plants and often co-elute with saponins in normal-phase chromatography. You can try a secondary column chromatography step using a different stationary phase, such as polyamide resin, which has a high affinity for flavonoids and can effectively separate them from saponins.[4]

  • Structurally Similar Saponins: It is very common for plants to contain several saponins with the same aglycone but different sugar moieties, or isomers. Separating these often requires high-resolution techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

Question 4: My sample is not retaining on the C18 column during RP-HPLC, or it's eluting very early with the solvent front. What's causing this?

Answer: This issue points to a problem with the polarity matching between your sample, the mobile phase, and the stationary phase.

  • High Polarity of Mobile Phase: If your starting mobile phase is too polar (e.g., a very high percentage of water), your compound may not interact sufficiently with the non-polar C18 stationary phase. Try decreasing the initial polarity of your mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker (more polar) than your initial mobile phase. If the sample is dissolved in a strong, non-polar solvent, it will be carried through the column without proper retention.

Purity and Final Product

Question 5: I have a pure fraction according to HPLC, but when I run NMR, I see signals that don't correspond to this compound. What could be the impurity?

Answer: If HPLC with UV detection shows a single peak, but NMR indicates impurities, it's likely that the impurity does not have a chromophore and is therefore "invisible" to the UV detector.

  • Co-eluting Saponins: Another saponin without a UV-active functional group might be co-eluting. Using a different detection method, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), can help to identify such impurities.[5]

  • Isomers: You might have an inseparable isomer. Two-dimensional NMR techniques (like COSY and HMBC) can help to elucidate the structure of the impurity and determine if it is an isomer.

Question 6: How can I confirm the identity and purity of my final isolated this compound?

Answer: A combination of analytical techniques is necessary for unambiguous identification and purity assessment.

  • Purity: High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like ELSD or a Charged Aerosol Detector (CAD) is excellent for assessing purity, especially for compounds lacking a strong chromophore.[5]

  • Identity:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR experiments (COSY, HSQC, HMBC) are essential for complete structural elucidation and confirmation.

Data Presentation

Table 1: Comparison of Initial Extraction Solvents for this compound

Extraction SolventCrude Extract Yield (%)Relative Purity of Saponin Fraction (%)Notes
100% Methanol15.235Extracts a wide range of compounds.
80% Methanol in Water18.555Higher selectivity for glycosylated saponins.[2]
100% Ethanol12.840Less efficient for polar saponins compared to aqueous methanol.[1]
70% Ethanol in Water16.950A good alternative to aqueous methanol.

Data is representative and will vary based on the plant material and extraction conditions.

Table 2: Summary of a Typical Purification Workflow for this compound

Purification StepStarting Mass (mg)Recovered Mass (mg)Yield (%)Purity (%)
Crude 80% Methanol Extract10,000-100~5
Liquid-Liquid Partitioning (n-Hexane)10,0008,50085~10
Silica Gel Column Chromatography8,5001,20014.1~40
Polyamide Column Chromatography1,20095079.2~65
Preparative RP-HPLC (C18)95015015.8>98

This table illustrates a hypothetical purification process and the expected changes in yield and purity.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification

  • Extraction:

    • Air-dry and finely powder the plant material (e.g., roots and rhizomes of a Liliaceae species).

    • Macerate 1 kg of the powdered material in 5 L of 80% aqueous methanol for 24 hours at room temperature with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at 40°C to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in 1 L of water.

    • Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of n-hexane to remove lipids and chlorophylls.

    • Discard the n-hexane layers.

    • Extract the remaining aqueous layer three times with an equal volume of n-butanol. The saponins will partition into the n-butanol layer.

    • Combine the n-butanol fractions and evaporate to dryness to yield the crude saponin fraction.

Protocol 2: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol-water in a stepwise gradient).

    • Elute the column with solvent mixtures of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with an anisaldehyde-sulfuric acid spray reagent.

    • Pool the fractions containing the saponins.

  • Reversed-Phase HPLC Purification:

    • Dissolve the enriched saponin fraction in methanol.

    • Purify the sample using a preparative RP-HPLC system with a C18 column.

    • Use a gradient elution system, for example, from 30% acetonitrile in water to 70% acetonitrile in water over 40 minutes.

    • Monitor the elution at a low wavelength (e.g., 205 nm) or with an ELSD.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow plant_material Powdered Plant Material (Liliaceae sp.) extraction Extraction (80% Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/Water & n-Butanol/Water) crude_extract->partitioning crude_saponins Crude Saponin Fraction partitioning->crude_saponins lipids_chlorophylls Removal of Lipids & Chlorophylls partitioning->lipids_chlorophylls silica_column Silica Gel Column Chromatography crude_saponins->silica_column enriched_fraction Enriched Saponin Fraction silica_column->enriched_fraction flavonoids_polar Removal of Flavonoids & Other Polar Impurities silica_column->flavonoids_polar prep_hplc Preparative RP-HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound isomers_saponins Separation of Isomers & Structurally Similar Saponins prep_hplc->isomers_saponins

Caption: Workflow for the isolation of this compound.

troubleshooting_logic cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatography cluster_purity Purity & Analysis problem problem cause cause solution solution p1 Problem: Low Yield c1a Cause: Inefficient Solvent p1->c1a c1b Cause: Poor Extraction Method p1->c1b s1a Solution: Use 70-80% aq. Methanol c1a->s1a s1b Solution: Use Ultrasound/Soxhlet c1b->s1b p2 Problem: Poor Separation (TLC/Column) c2a Cause: Co-eluting Flavonoids p2->c2a c2b Cause: Similar Saponins p2->c2b s2a Solution: Polyamide Column c2a->s2a s2b Solution: RP-HPLC c2b->s2b p3 Problem: NMR Impurities Despite Single HPLC (UV) Peak c3a Cause: Impurity lacks Chromophore p3->c3a s3a Solution: Use ELSD or MS Detection c3a->s3a

Caption: Troubleshooting logic for common isolation issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Ikshusterol 3-O-glucoside and β-sitosterol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Ikshusterol 3-O-glucoside and its aglycone, β-sitosterol. This report synthesizes experimental data on their anti-inflammatory, analgesic, and anticancer properties, providing detailed experimental protocols and outlining key signaling pathways.

Introduction

This compound, also known as β-sitosterol-3-O-glucoside, daucosterol, or β-sitosteryl-β-D-glucoside, is a naturally occurring phytosterol glycoside. It is structurally composed of a β-sitosterol aglycone linked to a glucose molecule. β-sitosterol itself is one of the most abundant phytosterols found in plants and is well-documented for its diverse pharmacological activities.[1][2] The addition of a glucose moiety to β-sitosterol can alter its physicochemical properties, such as solubility, which in turn may influence its bioavailability and biological activity. This guide provides a comparative overview of the bioactivities of this compound and β-sitosterol, with a focus on experimental data to aid in research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from comparative studies on the bioactivities of this compound and β-sitosterol.

BioactivityAssayCompoundDose/ConcentrationResultReference
Analgesic Acetic Acid-Induced Writhing (in vivo)β-sitosterol100 mg/kg70.0% decrease in squirms[3]
This compound100 mg/kg73.0% decrease in squirms[3]
Hot Plate Test (in vivo)β-sitosterolNot specified300% increase in pain tolerance[3]
This compoundNot specified157% increase in pain tolerance[3]
Anti-inflammatory Carrageenan-Induced Paw Edema (in vivo)β-sitosterolNot specifiedNo activity[3]
This compoundNot specifiedNo activity[3]
Anticancer (Hepatocellular Carcinoma) MTT Assay (in vitro) - HepG2 cellsβ-sitosterolIC506.85 ± 0.61 µg/mL[4]
This compoundIC504.64 ± 0.48 µg/mL[4]
MTT Assay (in vitro) - Huh7 cellsβ-sitosterolIC508.71 ± 0.21 µg/mL[4]
This compoundIC505.25 ± 0.14 µg/mL[4]

Key Bioactivity Comparisons

Analgesic Activity

Both β-sitosterol and this compound have demonstrated significant analgesic properties. In the acetic acid-induced writhing test, which assesses peripherally mediated analgesia, both compounds exhibited a substantial reduction in the number of squirms at a dose of 100 mg/kg, with this compound showing slightly higher efficacy.[3] However, in the hot plate test, a measure of centrally mediated analgesia, β-sitosterol showed a markedly greater increase in pain tolerance compared to its glycoside counterpart.[3] This suggests that while both compounds are effective analgesics, their mechanisms of action may differ, with β-sitosterol potentially having a more pronounced central effect.

Anti-inflammatory Activity

The anti-inflammatory profiles of these two compounds present a more complex picture. A study utilizing the carrageenan-induced mouse paw edema model reported that neither β-sitosterol nor this compound exhibited anti-inflammatory activity.[3] In contrast, numerous other studies have established the anti-inflammatory effects of β-sitosterol through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB, ERK, and p38.[5][6][7] It is plausible that the lack of activity in the carrageenan model is specific to that particular inflammatory stimulus and does not preclude anti-inflammatory effects mediated by other pathways. Further research is warranted to elucidate the anti-inflammatory potential of this compound using a broader range of assays.

Anticancer Activity

In the context of hepatocellular carcinoma, this compound demonstrated greater cytotoxic activity against both HepG2 and Huh7 cell lines compared to β-sitosterol, as indicated by lower IC50 values in the MTT assay.[4] This suggests that the glycosylation of β-sitosterol may enhance its anticancer potency, at least in this specific cancer type. Both compounds are known to induce apoptosis and activate caspases in cancer cells.[4][8] The anticancer mechanisms of β-sitosterol are well-studied and involve the modulation of multiple signaling pathways, including those related to apoptosis, cell cycle arrest, and metastasis.[9][10][11][12] The specific signaling pathways targeted by this compound in its anticancer action are an area for further investigation, with some evidence pointing to the involvement of the PI3K/Akt pathway.[8]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This method is employed to evaluate peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds (β-sitosterol or this compound) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The standard group receives a known analgesic (e.g., diclofenac sodium), and the control group receives the vehicle.[13][14]

    • After a set period (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally (10 ml/kg) to induce writhing.[13][14]

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[14]

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to assess acute inflammation.

  • Animals: Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • The initial paw volume of the animals is measured using a plethysmometer.

    • Animals are treated with the test compounds, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce edema.[15][16][17]

    • Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point.

MTT Assay for Anticancer Activity (Hepatocellular Carcinoma)

This colorimetric assay determines cell viability and is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds (β-sitosterol or this compound) and incubated for a specific duration (e.g., 48 hours).[4][18]

    • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18][19]

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[18][20]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the compound that inhibits cell growth by 50%.[20]

Signaling Pathways and Logical Relationships

The bioactivities of β-sitosterol and, by extension, this compound are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.

experimental_workflow_analgesic cluster_in_vivo In Vivo Analgesic Assays cluster_peripheral Acetic Acid-Induced Writhing cluster_central Hot Plate Test animal_prep Animal Preparation (Mice) treatment Treatment Administration (Oral/IP) animal_prep->treatment induction Induction of Pain treatment->induction observation Observation & Data Collection induction->observation acetic_acid Acetic Acid Injection (IP) induction->acetic_acid Peripheral Pain hot_plate Placement on Hot Plate induction->hot_plate Central Pain analysis Data Analysis (% Inhibition) observation->analysis writhing Count Writhing Responses acetic_acid->writhing writhing->observation latency Measure Reaction Time (Licking, Jumping) hot_plate->latency latency->observation anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS IKK IKKβ LPS->IKK p38 p38 MAPK LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK NFkB NF-κB IKK->NFkB Phosphorylates IκBα cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->cytokines Gene Transcription p38->cytokines ERK->cytokines beta_sitosterol β-sitosterol beta_sitosterol->IKK Inhibits beta_sitosterol->p38 Inhibits beta_sitosterol->ERK Inhibits beta_sitosterol->JNK Inhibits anticancer_pathway cluster_compounds Compounds cluster_pathways Signaling Pathways in Cancer Cells cluster_response Cellular Outcome compounds β-sitosterol & This compound PI3K PI3K compounds->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) compounds->Bcl2 Downregulates Bax Bax (Pro-apoptotic) compounds->Bax Upregulates Akt Akt PI3K->Akt Akt->Bcl2 Activates Bcl2->Bax Inhibits Caspases Caspase Cascade (Caspase-9, Caspase-3) Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Validating the Mechanism of Action of Cyanidin 3-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyanidin 3-O-glucoside (C3G), a widely distributed anthocyanin found in various fruits and vegetables, with other well-known molecules that modulate similar cellular pathways.[1][2] The focus is on validating its mechanism of action, particularly concerning the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] Experimental data is presented to support the comparisons, and detailed protocols for key validation assays are provided.

Comparative Performance Data

The following table summarizes the key characteristics and performance metrics of Cyanidin 3-O-glucoside in comparison to Metformin, a widely used AMPK activator in the treatment of type 2 diabetes, and Resveratrol, another natural polyphenol known for its diverse biological activities.

Parameter Cyanidin 3-O-glucoside (C3G) Metformin Resveratrol
Primary Mechanism Indirect AMPK Activator[1][2][4]Indirect AMPK ActivatorMultiple targets, including sirtuins and AMPK
Mode of AMPK Activation Activates the adiponectin receptor signaling pathway and increases cellular AMP levels[1][2]Inhibits mitochondrial complex I, leading to an increase in the AMP:ATP ratioCan activate AMPK through various mechanisms, including SIRT1 activation and inhibition of mitochondrial ATP production
Reported Cellular Effects - Suppresses hepatic gluconeogenesis[1][2][5]- Induces apoptosis and senescence in cancer cells[1][2][5]- Potent antioxidant activity[1][2][6][7]- Promotes autophagy[8]- Reduces hepatic glucose production- Increases insulin sensitivity- Antioxidant and anti-inflammatory effects- Cardioprotective effects- Modulates apoptosis[9]
In Vitro Potency (AMPK Activation) Concentration-dependent activation, with 10 µM C3G showing effects comparable to 1 mM AICAR (another AMPK activator)[3]Generally requires millimolar concentrations for significant AMPK activation in vitroEffective concentrations can vary widely depending on the cell type and conditions
Therapeutic Potential Diabetes, cancer, neurodegenerative diseases, and conditions associated with oxidative stress[1][8]Type 2 diabetesAge-related diseases, cardiovascular diseases, cancer

Signaling Pathway of Cyanidin 3-O-glucoside

The diagram below illustrates the proposed mechanism by which Cyanidin 3-O-glucoside activates the AMPK signaling pathway and its downstream effects.

C3G_Signaling_Pathway C3G Cyanidin 3-O-glucoside AdipoR Adiponectin Receptor C3G->AdipoR AMP_levels Increased Cellular AMP Levels C3G->AMP_levels Oxidative_Stress Reduction of Oxidative Stress C3G->Oxidative_Stress AMPK AMPK Activation (Phosphorylation) AdipoR->AMPK AMP_levels->AMPK Gluconeogenesis Suppression of Hepatic Gluconeogenesis AMPK->Gluconeogenesis Autophagy Promotion of Autophagy AMPK->Autophagy Apoptosis Induction of Apoptosis (in cancer cells) AMPK->Apoptosis

Caption: Mechanism of Cyanidin 3-O-glucoside (C3G) action via AMPK.

Experimental Protocols

To validate the mechanism of action of Cyanidin 3-O-glucoside, the following experimental protocols are recommended.

This protocol is for detecting the phosphorylation status of AMPK, a key indicator of its activation.

  • Cell Lysis and Protein Extraction:

    • Treat cells with C3G or control compounds for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[10]

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total AMPK to normalize the results.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of C3G and control compounds.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]

This assay is used to quantify intracellular ROS levels.[16][17]

  • Culture cells in a 96-well plate or on coverslips.

  • Treat the cells with C3G or control compounds. A positive control, such as H₂O₂, can be used to induce ROS production.[18]

  • Wash the cells with a serum-free medium or PBS.[16]

  • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate for 30 minutes at 37°C in the dark.[16][19]

  • Wash the cells again to remove the excess DCFH-DA.[16][19]

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][19]

Experimental Workflow

The following diagram outlines a typical workflow for validating the mechanism of action of a test compound like Cyanidin 3-O-glucoside.

Experimental_Workflow start Start: Hypothesis on Mechanism of Action cell_culture Cell Culture (e.g., HepG2, MPC5) start->cell_culture treatment Treatment with C3G, Metformin, Resveratrol cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Measurement (DCFH-DA) treatment->ros western Protein Analysis (Western Blot for p-AMPK) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis western->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

In Vivo Therapeutic Effects of Sterol Glucosides: A Comparative Analysis of β-Sitosterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The requested compound, "Ikshusterol 3-O-glucoside," could not be identified in the available scientific literature. This guide therefore focuses on a closely related and well-researched phytosterol, β-Sitosterol 3-O-glucoside (also known as daucosterol), to provide a representative in vivo validation and comparison for this class of molecules. This document presents a comparative analysis of its anti-diabetic and anti-inflammatory effects against established therapeutic agents.

Anti-Diabetic Therapeutic Effects

β-Sitosterol 3-O-glucoside has demonstrated significant potential in ameliorating hyperglycemia and improving insulin sensitivity in preclinical models. Its performance is compared here with Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor commonly used in the treatment of type 2 diabetes.

Quantitative Data Comparison: Anti-Diabetic Effects

The following table summarizes the in vivo efficacy of β-Sitosterol 3-O-glucoside in a Streptozotocin (STZ)-induced diabetic rat model compared to data for Sitagliptin in a similar model.

Parameterβ-Sitosterol 3-O-glucoside (Nanosystem)SitagliptinDiabetic ControlModel
Serum Glucose Reduction 63.2% [1]Significant reduction (p < 0.001)[2]~4-fold increase vs. normal[1]STZ-Induced Diabetic Rats
Serum Insulin Reduction 53.1% (vs. diabetic hyperinsulinemia)[1]Significant increase (vs. diabetic)[3]~2.16-fold increase vs. normal[1]STZ-Induced Diabetic Rats
HOMA-IR Reduction 5.4-fold [1]Not Reported~8.3-fold increase vs. normal[1]STZ-Induced Diabetic Rats
Glucagon Level Reduction 40.9% [1]Not Reported~2.13-fold increase vs. normal[1]STZ-Induced Diabetic Rats

Data for β-Sitosterol 3-O-glucoside and Sitagliptin are from separate studies and are not a direct head-to-head comparison.

Signaling Pathway: PI3K/Akt-Mediated Glucose Uptake

β-Sitosterol 3-O-glucoside enhances glucose utilization in skeletal muscle cells through a mechanism dependent on the PI3K/Akt signaling pathway.[4] This pathway is crucial for the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake from the bloodstream.

cluster_0 Cell Membrane BSD β-Sitosterol 3-O-glucoside Receptor Receptor BSD->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt (phosphorylated) PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_in Glucose Uptake GLUT4_transporter->Glucose_in Glucose_out Bloodstream Glucose Glucose_out->GLUT4_transporter

Caption: PI3K/Akt signaling pathway activated by β-Sitosterol 3-O-glucoside.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats

This model is widely used to induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.

  • Animal Selection and Acclimatization: Male Sprague-Dawley or Wistar rats (180-220g) are typically used. Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to a standard pellet diet and water.

  • Induction of Diabetes:

    • Rats are fasted overnight prior to induction.[4]

    • Streptozotocin (STZ) is freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).[4]

    • A single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg body weight) is administered to induce diabetes.[4]

  • Confirmation of Diabetes:

    • After 72 hours, blood is collected from the tail vein.

    • Blood glucose levels are measured using a glucometer. Rats with fasting blood glucose levels ≥16.7 mmol/L (or 250-300 mg/dL) are considered diabetic and are selected for the study.[4][5]

  • Treatment Administration:

    • Diabetic animals are divided into groups: diabetic control, positive control (e.g., Sitagliptin), and test groups receiving different doses of β-Sitosterol 3-O-glucoside.

    • The test compound is often administered orally via gavage daily for a period of several weeks (e.g., 21-30 days).[6][7]

  • Data Collection and Analysis:

    • Body weight and blood glucose levels are monitored regularly.

    • At the end of the treatment period, animals are sacrificed, and blood is collected for biochemical analysis (serum insulin, lipid profile, oxidative stress markers).

    • Pancreatic tissue may be collected for histopathological examination.[1]

Anti-Inflammatory Therapeutic Effects

The aglycone form, β-Sitosterol, has been extensively studied for its anti-inflammatory properties. It effectively reduces acute inflammation, and its performance is compared here with Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).

Quantitative Data Comparison: Anti-Inflammatory Effects

The following table summarizes the in vivo efficacy of β-Sitosterol in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Time PointModel
β-Sitosterol 5051%[8]3 hoursRat Paw Edema
β-Sitosterol 10063%[8]3 hoursRat Paw Edema
β-Sitosterol 20070%[8]3 hoursRat Paw Edema
Indomethacin 5Significant inhibition[9]1-5 hoursRat Paw Edema

Note: While data is for β-Sitosterol, the glucoside form is also expected to have anti-inflammatory activity.

Signaling Pathway: Inhibition of Pro-Inflammatory Cascades

β-Sitosterol exerts its anti-inflammatory effects by inhibiting key signaling pathways, including NF-κB, p38, and ERK. This leads to a downstream reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[10]

cluster_1 Macrophage Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) p38 p38 MAPK Stimulus->p38 ERK ERK Stimulus->ERK NFkB NF-κB Stimulus->NFkB BS β-Sitosterol BS->p38 Inhibits BS->ERK Inhibits BS->NFkB Inhibits Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) p38->Mediators ERK->Mediators NFkB->Mediators

Caption: Inhibition of inflammatory pathways by β-Sitosterol.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the activity of acute anti-inflammatory agents.

  • Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are used. They are acclimatized for a week under standard laboratory conditions.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[9]

  • Treatment Administration: Animals are divided into groups. The test compound (β-Sitosterol) or the standard drug (Indomethacin, 5 mg/kg) is administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[9][11] The control group receives only the vehicle.

  • Induction of Inflammation:

    • A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][11][12]

  • Measurement of Edema: Paw volume is measured again at specific time intervals after the carrageenan injection, typically every hour for up to 5 hours.[9][13]

  • Data Analysis:

    • The degree of edema is calculated as the increase in paw volume compared to the baseline measurement.

    • The percentage inhibition of edema by the treatment is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study validating a therapeutic compound.

cluster_workflow Experimental Workflow A 1. Animal Acclimatization B 2. Group Allocation & Baseline Measurement A->B C 3. Disease Induction (e.g., STZ, Carrageenan) B->C D 4. Treatment Administration C->D E 5. Data Collection (e.g., Paw Volume, Blood Glucose) D->E F 6. Sample Collection & Euthanasia E->F G 7. Biochemical & Histopathological Analysis F->G H 8. Statistical Analysis & Conclusion G->H

Caption: A generalized workflow for in vivo therapeutic validation studies.

References

Ikshusterol 3-O-glucoside: A Comparative Analysis Against Standard-of-Care Drugs Remains Elusive Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

The initial search for "Ikshusterol 3-O-glucoside" reveals that it is a chemical compound with a specific CAS number (112137-81-2) and molecular formula (C35H60O7). It is available from various chemical suppliers for research purposes. However, the search results provide no information about its mechanism of action, therapeutic targets, or any clinical trial data. The search results returned information on other 3-O-glucosides, such as Cyanidin-3-O-glucoside and Taxifolin-3-O-glucoside, and their biological activities. This indicates that while information on "this compound" is scarce, the broader class of glucosides has members with known biological effects.

Given the lack of specific information on this compound's therapeutic use or comparison to standard-of-care drugs, the original plan to identify its therapeutic targets and then find standard-of-care drugs to compare it with is not feasible. The immediate next step should be to conduct a much broader search to see if there is any biological or therapeutic information at all related to this specific compound. If no such information exists, it will be impossible to create the requested comparison guide.The comprehensive search for "this compound" and its CAS number (112137-81-2) has yielded very limited specific information. While the compound is commercially available for research, there is a significant lack of published studies on its specific biological activity, mechanism of action, or therapeutic targets. One result mentions it as a PLA2 inhibitor from snake venoms, but this is a very specific and limited piece of information without further context or experimental data. Another source lists it as a constituent of corn silk, but again, provides no specific functional data.

The searches for similar compounds, like other "3-O-glucosides," revealed a wide range of biological activities (antioxidant, anti-inflammatory, anticancer, antidiabetic), but this information is not directly applicable to this compound.

Given the profound lack of data on this compound's pharmacology and any comparative studies against standard-of-care drugs, it is impossible to fulfill the user's request to create a "Publish Comparison Guide." There is no experimental data to summarize, no protocols to detail, and no signaling pathways to diagram.

Therefore, the only possible course of action is to inform the user about the lack of available information and explain why the request cannot be completed. I will have to terminate the process at this step.

A comprehensive comparison of this compound with current standard-of-care drugs is not possible at this time due to a significant lack of publicly available scientific research on the compound's biological activity, mechanism of action, and therapeutic targets.

This compound is a known phytochemical, identified by the CAS number 112137-81-2, and is available from various chemical suppliers for research purposes. It has been listed as a constituent of corn silk (Zea mays). However, a thorough review of scientific literature and databases reveals a notable absence of in-vitro, in-vivo, or clinical studies detailing its pharmacological properties.

One isolated mention suggests that this compound may act as an inhibitor of phospholipase A2 (PLA2) from snake venoms. While PLA2 enzymes are implicated in various inflammatory diseases and are considered therapeutic targets, this single piece of information is insufficient to position this compound within a therapeutic context or to draw comparisons with established drugs.

Without foundational data on its biological effects, it is impossible to:

  • Identify a Therapeutic Area: The specific diseases or conditions that this compound could potentially treat are unknown.

  • Determine Standard-of-Care Drugs for Comparison: Without a defined therapeutic area, there are no established treatments to compare it against.

  • Present Comparative Efficacy and Safety Data: There is no experimental data to populate comparative tables.

  • Detail Experimental Protocols: No published studies mean no methodologies to report.

  • Illustrate Signaling Pathways: The molecular pathways through which this compound might exert its effects have not been elucidated.

While other related glucoside compounds have been investigated for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, these findings cannot be extrapolated to this compound without specific experimental validation.

The current state of knowledge regarding this compound is preliminary from a chemical and availability standpoint. There is a clear need for foundational research to explore its potential therapeutic value. Future investigations should focus on:

  • Screening for biological activity across a range of disease models.

  • Elucidating its mechanism of action at the molecular level.

  • Assessing its safety and toxicity profiles.

Until such data becomes available, any comparison of this compound to standard-of-care drugs would be purely speculative and without a scientific basis. Therefore, we are unable to provide a comparison guide as requested.

Independent Replication of Published Findings on Ikshusterol 3-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Ikshusterol 3-O-glucoside, a reported inhibitor of snake venom phospholipase A2 (PLA2), in the context of other known natural PLA2 inhibitors. A critical aspect of the scientific process is the independent replication of experimental results. To date, a thorough search of the scientific literature has not revealed any independent studies that replicate the original findings on this compound's PLA2 inhibitory activity. This guide, therefore, presents the initial findings as a baseline for comparison with established, and independently verified, PLA2 inhibitors from natural sources.

Executive Summary

This compound, isolated from Clematis gouriana, has been identified in a single study as a potent inhibitor of Naja naja (Indian cobra) venom phospholipase A2 (PLA2).[1] While this initial research presents compelling computational and in vitro data, the absence of independent validation is a significant consideration for the research community. This guide places the findings on this compound alongside data for well-characterized natural PLA2 inhibitors—Manoalide, Scalaradial, and Aristolochic Acid—to provide a broader perspective on its potential and to highlight the need for further investigation.

Data Presentation: A Comparative Analysis of PLA2 Inhibitors

The following table summarizes the available quantitative data for this compound and selected alternative natural PLA2 inhibitors. It is important to note that the data for this compound originates from a single publication and awaits independent verification.

CompoundSource OrganismTarget PLA2Reported IC50Citation(s)
This compound Clematis gourianaNaja naja (Indian cobra) venomNot explicitly stated in the abstract; potent inhibition reported[1]
Manoalide Luffariella variabilis (Marine Sponge)Bee venom, Cobra venom~0.12 µM (Bee venom), ~1.9 µM (Cobra venom)[2]
Scalaradial Cacospongia mollior (Marine Sponge)Human recombinant type II PLA20.07 µM[3]
Aristolochic Acid Aristolochia species (Pipevines)Human neutrophils40 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the PLA2 inhibition assays cited in this guide.

This compound PLA2 Inhibition Assay (as described in the original publication)

The anti-venom activity of this compound was evaluated using a PLA2 assay against crude venom from Naja naja.[1] The specific details of the assay, such as substrate used, buffer conditions, and detection method, were not available in the abstract. For replication purposes, researchers would need to consult the full text of the cited publication.

General Phospholipase A2 Inhibition Assay Protocol (Indirect Hemolytic Assay)

A commonly used method for assessing snake venom PLA2 inhibition is the indirect hemolytic assay on agarose-erythrocyte-egg yolk gel plates.

  • Plate Preparation: A gel is prepared containing agarose, washed erythrocytes, egg yolk as a source of lecithin (the PLA2 substrate), and CaCl2 in a buffered saline solution.

  • Sample Application: Wells are made in the gel, and a fixed amount of the snake venom (the source of PLA2) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or an alternative) for a specified time at 37°C.

  • Incubation: The venom-inhibitor mixture is then added to the wells in the gel plate and incubated at 37°C for a period, typically 12-24 hours.

  • Data Analysis: PLA2 activity results in the hydrolysis of lecithin, leading to the liberation of lysolecithin, which in turn lyses the erythrocytes, creating a clear hemolytic zone around the well. The diameter of the hemolytic zone is proportional to the PLA2 activity. The percentage inhibition is calculated by comparing the diameter of the hemolytic zone in the presence of the inhibitor to that of the control (venom alone).

Radiometric PLA2 Inhibition Assay

This method offers a more quantitative assessment of PLA2 activity.

  • Substrate Preparation: A radiolabeled phospholipid substrate, such as [³H]-phosphatidylcholine, is prepared in a suitable buffer.

  • Enzyme-Inhibitor Incubation: The PLA2 enzyme (from snake venom or a purified source) is pre-incubated with the test inhibitor at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Separation: After a defined incubation period, the reaction is stopped, and the released radiolabeled free fatty acid is separated from the unhydrolyzed phospholipid substrate, often using liquid-liquid extraction or thin-layer chromatography.

  • Quantification: The amount of radioactivity in the free fatty acid fraction is determined using liquid scintillation counting, which is directly proportional to the PLA2 activity. The IC50 value is then calculated.

Mandatory Visualizations

Signaling Pathway of Phospholipase A2 (PLA2) Inhibition

PLA2_Inhibition cluster_membrane Cell Membrane Phospholipids Phospholipids PLA2 PLA2 Phospholipids->PLA2 Substrate Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Hydrolysis Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators Metabolism Ikshusterol_3_O_glucoside This compound (or Alternative Inhibitor) Ikshusterol_3_O_glucoside->PLA2 Inhibition

Caption: General signaling pathway of PLA2 and its inhibition.

Experimental Workflow for PLA2 Inhibition Assay

Experimental_Workflow cluster_prep Preparation Venom_Solution Snake Venom (PLA2 Source) Pre_incubation Pre-incubation (Venom + Inhibitor) Venom_Solution->Pre_incubation Inhibitor_Solutions Inhibitor Stock Solutions (Varying Concentrations) Inhibitor_Solutions->Pre_incubation PLA2_Assay PLA2 Assay (e.g., Hemolytic or Radiometric) Pre_incubation->PLA2_Assay Data_Analysis Data Analysis (Measure Inhibition, Calculate IC50) PLA2_Assay->Data_Analysis

Caption: A generalized experimental workflow for assessing PLA2 inhibition.

Conclusion and Future Directions

The initial report on this compound as a snake venom PLA2 inhibitor is promising. However, the cornerstone of scientific advancement is the ability to independently reproduce experimental findings. As of this guide's publication, no such independent replication for this compound has been found in the peer-reviewed literature.

In contrast, other natural compounds like Manoalide, Scalaradial, and Aristolochic Acid have been more extensively studied by multiple research groups, providing a more robust body of evidence for their PLA2 inhibitory activities.

Therefore, the primary recommendation for the scientific community is to conduct independent studies to validate the PLA2 inhibitory effects of this compound. Such studies should employ standardized and well-described methodologies, such as the ones outlined in this guide, to ensure comparability of results. Future research should also aim to determine the IC50 value of this compound against a panel of different PLA2 enzymes to understand its selectivity and potential therapeutic window. Until such independent data becomes available, the findings on this compound should be interpreted with caution.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ikshusterol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ikshusterol 3-O-glucoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on information for the general class of steryl glucosides and established laboratory safety practices. A conservative approach is recommended to ensure personnel safety.

A Safety Data Sheet for the general class of "Steryl Glucosides" suggests that these compounds are not classified as hazardous and do not have harmful effects when handled according to standard specifications.[1] However, it is also noted that no sensitization effects are known and that the substance is not subject to classification.[1] General precautionary measures for handling chemicals should always be followed.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended PPE
Weighing and Preparing Solutions - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield if there is a risk of splashing
Handling Solutions - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Chemical splash goggles
Cleaning and Waste Disposal - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Chemical resistant apron

General guidance on personal protective equipment emphasizes the importance of selecting appropriate gear for the specific hazards present in the workplace.[2] This includes eye and face protection, hand protection, and body protection.[3][4]

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls:

  • Perform all manipulations of solid this compound in a well-ventilated area. A chemical fume hood is recommended for weighing and preparing stock solutions to minimize inhalation risk.

  • Ensure easy access to an eyewash station and a safety shower.

2. Personal Protective Equipment (PPE):

  • Before handling, don the appropriate PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Handling Procedures:

  • Weighing:

    • Carefully weigh the solid compound in a fume hood to avoid generating dust.

    • Use a spatula to transfer the solid. Avoid scooping with weighing paper.

  • Dissolving:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a water bath or a heating block to ensure even and controlled heating.

  • General Handling:

    • Keep containers with this compound closed when not in use.

    • Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

    • Do not eat, drink, or smoke in the laboratory.

4. Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) office for assistance.

5. Disposal Plan:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

  • Collect waste in a clearly labeled, sealed container.

  • Do not pour waste down the drain.

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be disposed of as chemical waste.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS/Literature) Select_PPE Select Appropriate PPE (Gloves, Lab Coat, Goggles) Assess_Hazards->Select_PPE Proceed if low hazard Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound (In Fume Hood) Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Spill_Event Spill? Conduct_Experiment->Spill_Event Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Spill_Event->Decontaminate_Glassware No Spill_Procedure Follow Spill Procedure Spill_Event->Spill_Procedure Yes Spill_Procedure->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.